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Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Conformational Analysis of (1-Chlorobutan-2-yl)cyclohexane: A Comprehensive Guide

Executive Summary (1-Chlorobutan-2-yl)cyclohexane is a flexible, chiral molecule characterized by a bulky secondary alkyl side-chain bearing a halogen atom. Understanding its conformational landscape is critical for stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Chlorobutan-2-yl)cyclohexane is a flexible, chiral molecule characterized by a bulky secondary alkyl side-chain bearing a halogen atom. Understanding its conformational landscape is critical for structure-based drug design, where spatial orientation dictates receptor binding affinity, lipophilicity, and metabolic stability. This whitepaper provides an in-depth analysis of the thermodynamic drivers governing its conformational states. It details a self-validating protocol that synergizes Density Functional Theory (DFT) with dynamic low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy to map the molecule's structural ensemble.

Structural Dynamics & Thermodynamic Drivers

The conformational space of (1-chlorobutan-2-yl)cyclohexane is dictated by two primary degrees of freedom: the inversion of the cyclohexane ring and the rotameric distribution of the chiral side chain.

Cyclohexane Ring Inversion and A-Values

The thermodynamic preference for a substituent to occupy the equatorial over the axial position is quantified by its A-value, originally defined by Winstein as the free-energy difference (ΔG) between these states[1]. For a simple methyl group, the A-value is approximately 1.74 kcal/mol[2]. The 1-chlorobutan-2-yl group, being a branched secondary alkyl moiety, exerts significantly higher 1,3-diaxial steric repulsion when in the axial position.

Drawing parallels to the isopropyl group (A-value ~2.15 kcal/mol), the 3 of the 1-chlorobutan-2-yl group is expected to exceed 2.2 kcal/mol[3]. Consequently, at standard temperature (298 K), the thermodynamic equilibrium heavily favors the equatorial conformer (>98% population), rendering the axial conformer virtually undetectable under ambient conditions.

Side-Chain Rotameric Space and the Gauche Effect

While the ring is locked in the equatorial chair, the side chain undergoes rapid rotation around the C(cyclohexyl)–C(alpha) and C(alpha)–C(beta) bonds. The presence of the electronegative chlorine atom on C1 introduces complex stereoelectronic effects. Unlike pure alkyl chains where steric bulk strictly dictates anti-periplanar preferences, the C-Cl bond can participate in hyperconjugative interactions (e.g., σ_CH → σ*_CCl). This can stabilize gauche rotamers despite the steric penalty, a phenomenon well-documented in halogenated alkanes. The interplay between minimizing steric clashes with the equatorial ring protons and maximizing favorable dipole alignments dictates the final Boltzmann distribution of the rotamers.

Equilibrium Axial Axial Conformer ΔG > 2.0 kcal/mol Equatorial Equatorial Conformer ΔG = 0.0 kcal/mol Axial->Equatorial Ring Inversion (Keq >> 1) Rot1 Anti Rotamer (Lowest Energy) Equatorial->Rot1 C-C Rotation Rot2 Gauche Rotamer (Hyperconjugation) Equatorial->Rot2 C-C Rotation

Thermodynamic equilibrium of ring inversion and side-chain rotamers.

Computational Protocol for Conformational Mapping

To accurately predict the thermodynamic stability of the conformers, a rigorous computational workflow is required. Relying solely on molecular mechanics is insufficient due to the halogen's electronic effects; thus, a 4[4].

Step 1: Conformational Search (Molecular Mechanics) Perform a stochastic conformational search using the OPLS4 or MMFF94 force field to generate all possible rotamers. Filter out high-energy structures (>5.0 kcal/mol above the global minimum) to reduce computational overhead.

Step 2: DFT Geometry Optimization & Frequency Calculation Submit the candidate structures to DFT optimization.

  • Functional & Basis Set: Use a dispersion-corrected functional such as M06-2X or B3LYP-D3 with a def2-TZVP basis set. Causality: Dispersion corrections are critical to accurately capture intramolecular non-covalent interactions when the chloroalkyl chain folds back over the cyclohexane ring[4].

  • Thermodynamic Corrections: Perform harmonic frequency calculations at the same level of theory to ensure each structure is a true minimum (zero imaginary frequencies) and to extract zero-point energy (ZPE), enthalpy (ΔH), and Gibbs free energy (ΔG) at 298.15 K.

Step 3: GIAO NMR Shielding Prediction To validate the computed structures against experimental data, calculate the isotropic magnetic shielding tensors.

  • Protocol: Use the 5 at the mPW1PW91/6-31+G** level of theory, which is highly optimized for 1H and 13C chemical shift predictions[5].

  • Solvent Model: Apply the Polarizable Continuum Model (PCM) using chloroform or dichloromethane to mimic experimental conditions.

Step 4: DP4+ Statistical Analysis Calculate the Boltzmann-weighted average of the chemical shifts and use the 6 to statistically correlate the theoretical ensemble with experimental NMR data, ensuring a self-validating structural assignment[6].

Workflow Start Generate Initial 3D Structures (Molecular Mechanics) DFT_Opt DFT Geometry Optimization (M06-2X/def2-TZVP) Start->DFT_Opt Freq Frequency Calculation (Thermodynamic Corrections) DFT_Opt->Freq NMR_Calc GIAO NMR Shielding Calculation (mPW1PW91/6-31+G**) Freq->NMR_Calc DP4 DP4+ Statistical Correlation (Boltzmann Weighting) NMR_Calc->DP4 Exp_NMR Dynamic Low-Temp NMR (Experimental Data) Exp_NMR->DP4 Result Validated Conformational Ensemble DP4->Result

Computational and Experimental Workflow for Conformational Analysis.

Experimental Validation via Dynamic NMR

Because bond rotations and ring inversions are rapid on the NMR timescale at room temperature, the observed spectra represent a time-averaged structural ensemble. To empirically validate the thermodynamic parameters, dynamic low-temperature NMR (VT-NMR) must be employed to "freeze" the molecule in its distinct states[7].

Step-by-Step VT-NMR Protocol:

  • Sample Preparation: Dissolve 15-20 mg of (1-chlorobutan-2-yl)cyclohexane in 0.5 mL of a low-freezing deuterated solvent mixture (e.g., CD2Cl2/CS2 or CFCl3/CD2Cl2). Causality: Standard solvents like CDCl3 freeze at ~210 K, which is not cold enough to observe decoalescence of the fast ring-flip[2].

  • Baseline Acquisition: Acquire standard 1H and 13C NMR spectra at 298 K. The C(alpha) and ring carbon signals will appear as sharp, averaged singlets.

  • Cooling Cycle: Lower the probe temperature in 10 K increments. Monitor the line broadening of the C1, C3, and C5 ring carbons.

  • Coalescence and Freezing: Identify the coalescence temperature (Tc). Continue cooling to ~150 K until the signals decoalesce into distinct peaks representing the individual conformers (equatorial and axial, as well as distinct rotamers)[2][3].

  • Thermodynamic Extraction: Integrate the decoalesced peaks to determine the equilibrium constant ( Keq​ ). Apply the Eyring equation to calculate the activation free energy ( ΔG‡ ), enthalpy ( ΔH‡ ), and entropy ( ΔS‡ ) for the ring inversion and side-chain rotation.

Data Presentation & Visualization

The following tables summarize the expected quantitative outputs of the described self-validating protocol, allowing for direct comparison between theoretical predictions and experimental validation.

Table 1: Theoretical Thermodynamic Parameters of Key Conformers (Simulated Data)

Conformer StateRelative Enthalpy (ΔH, kcal/mol)Relative Free Energy (ΔG, kcal/mol)Boltzmann Population (298 K)
Equatorial - Anti Rotamer0.000.0068.5%
Equatorial - Gauche Rotamer+0.45+0.5228.3%
Equatorial - Syn Rotamer+1.80+1.953.1%
Axial - Anti Rotamer+2.35+2.40< 0.1%
Axial - Gauche Rotamer+2.80+2.95< 0.1%

Table 2: Experimental vs. Calculated 13C NMR Chemical Shifts (Simulated Data for Global Minimum)

Carbon PositionExperimental Shift (ppm)Calculated Shift (mPW1PW91)Δδ (Error in ppm)
C(alpha)42.541.8-0.7
C(beta) - Cl48.249.1+0.9
C(cyclohexyl C1)38.438.0-0.4

Conclusion

The conformational landscape of (1-chlorobutan-2-yl)cyclohexane is heavily skewed toward the equatorial chair form due to the severe 1,3-diaxial interactions inherent to secondary alkyl groups. However, the flexibility of the side chain and the stereoelectronic influence of the chlorine atom create a complex rotameric equilibrium. By coupling high-level DFT/GIAO calculations with dynamic low-temperature NMR, researchers can achieve a highly accurate, self-validating model of the molecule's thermodynamic stability. This protocol serves as a robust framework for the conformational analysis of complex halogenated cycloalkanes in drug development.

References

  • Source: masterorganicchemistry.
  • On the Efficiency of the Density Functional Theory (DFT)-Based Computational Protocol for 1H and 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts...
  • Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation...
  • Computational and NMR Conformational Analysis of Galactofuranoside Cycles...
  • Source: acs.org (Organic Letters)
  • Experimental determination of the conformational free energies (A values)
  • Conformational Properties of 1-Halogenated-1-Silacyclohexanes...

Sources

Exploratory

mechanism of formation of (1-Chlorobutan-2-YL)cyclohexane via halogenation

An In-depth Technical Guide to the Mechanism of Formation of (1-Chlorobutan-2-YL)cyclohexane via Halogenation Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive exploration...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Formation of (1-Chlorobutan-2-YL)cyclohexane via Halogenation

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the synthesis of (1-Chlorobutan-2-YL)cyclohexane through the free-radical halogenation of the corresponding alkane. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying reaction mechanism, including the critical factors that govern its regioselectivity. Furthermore, this guide offers practical, field-proven insights into the experimental execution, product characterization, and mitigation of common side reactions. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Significance of Halogenated Alkanes

Halogenated alkanes, or alkyl halides, are a cornerstone of modern organic synthesis and play a pivotal role in the development of new pharmaceuticals. The introduction of a halogen atom into an alkane scaffold transforms a relatively inert molecule into a versatile synthetic intermediate.[1][2] This functionalization opens a gateway to a multitude of subsequent chemical transformations, including nucleophilic substitution and elimination reactions, which are fundamental to the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).

Free-radical halogenation is a classical and industrially significant method for the direct conversion of C-H bonds in alkanes to C-X bonds (where X is a halogen).[3] While often associated with a lack of selectivity, a thorough understanding of the reaction mechanism and the factors influencing it allows for a degree of control over the product distribution. This guide will dissect the mechanism of free-radical chlorination with a specific focus on the formation of (1-Chlorobutan-2-YL)cyclohexane, a molecule that presents an interesting case study in regioselectivity.

The Core Mechanism: Free-Radical Chain Reaction

The halogenation of alkanes proceeds via a free-radical chain mechanism, which is characterized by three distinct stages: initiation, propagation, and termination.[1][4][5][6] This process requires an external energy input, typically in the form of ultraviolet (UV) light or heat, to initiate the reaction.[2][7]

Initiation: The Generation of Radicals

The reaction is initiated by the homolytic cleavage of the relatively weak halogen-halogen bond, resulting in the formation of two highly reactive halogen radicals.[1][2][7]

**Example: Homolysis of Chlorine (Cl₂) ** Cl₂ + UV light (or heat) → 2 Cl•

Propagation: The Self-Sustaining Cycle

The propagation phase consists of a series of steps that consume reactants and generate products while regenerating the radical species, thus continuing the chain reaction.

  • Step 1: Hydrogen Abstraction. A chlorine radical abstracts a hydrogen atom from the alkane, forming a molecule of hydrogen chloride (HCl) and an alkyl radical.[1][4]

  • Step 2: Halogenation of the Alkyl Radical. The newly formed alkyl radical reacts with a molecule of chlorine (Cl₂) to yield the chlorinated alkane product and another chlorine radical, which can then participate in another cycle of propagation.[4]

Termination: The End of the Chain

The chain reaction is terminated when two radical species combine to form a stable, non-radical product. There are several possible termination steps:[4][8][9]

  • Combination of two chlorine radicals: 2 Cl• → Cl₂

  • Combination of an alkyl radical and a chlorine radical: R• + Cl• → R-Cl

  • Combination of two alkyl radicals: 2 R• → R-R

Free_Radical_Halogenation_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Cl2 Cl₂ 2Cl_rad 2 Cl• Cl2->2Cl_rad UV light or Δ RH Alkane (R-H) 2Cl_rad->RH R_rad Alkyl Radical (R•) RH->R_rad + Cl• HCl HCl RCl Alkyl Halide (R-Cl) R_rad->RCl + Cl₂ Cl2_prop Cl₂ Cl_rad_regen Cl• term1 2 Cl• → Cl₂ term2 R• + Cl• → R-Cl term3 2 R• → R-R

Figure 1: General mechanism of free-radical halogenation.

Regioselectivity in the Formation of (1-Chlorobutan-2-YL)cyclohexane

The specific product formed in the halogenation of a complex alkane is determined by the relative rates of hydrogen abstraction from different positions in the molecule. This, in turn, is governed by the stability of the resulting alkyl radical intermediate.[10][11][12] The starting material for the synthesis of (1-Chlorobutan-2-YL)cyclohexane is sec-butylcyclohexane.

The stability of alkyl radicals follows the order: tertiary > secondary > primary > methyl.[10][13] This trend is attributed to the stabilizing effects of hyperconjugation and inductive electron donation from the alkyl groups attached to the radical center.[11][14]

In the case of sec-butylcyclohexane, there are several types of hydrogen atoms that can be abstracted:

  • Primary (1°): On the terminal methyl group of the butyl chain.

  • Secondary (2°): On the second and third carbons of the butyl chain, and on the cyclohexane ring (excluding the point of attachment).

  • Tertiary (3°): At the point of attachment of the butyl group to the cyclohexane ring, and on the first carbon of the butyl chain attached to the ring.

The chlorination of sec-butylcyclohexane will preferentially occur at the position that leads to the formation of the most stable radical intermediate. The tertiary C-H bond on the cyclohexane ring is the most likely site of hydrogen abstraction, as it would form a stable tertiary radical. However, the user has specifically requested the mechanism for the formation of a product with chlorine on the butyl chain.

Let's consider the formation of the specific isomer where the chlorine is on the second carbon of the butyl group. This involves the abstraction of a hydrogen atom from the second carbon of the butyl chain, which results in the formation of a secondary radical. While not the most stable possible radical, its formation is still favored over the formation of a primary radical.

Regioselectivity_Mechanism start sec-Butylcyclohexane HCl HCl radical_intermediate Secondary Alkyl Radical start->radical_intermediate Hydrogen abstraction by Cl• Cl_rad Cl• product (1-Chlorobutan-2-YL)cyclohexane radical_intermediate->product Reaction with Cl₂ Cl2 Cl₂ Cl_rad_regen Cl•

Figure 2: Formation of the secondary radical intermediate.

The selectivity of chlorination is less pronounced than that of bromination.[15][16] This is because the hydrogen abstraction step in chlorination is exothermic, and according to the Hammond postulate, the transition state resembles the reactants more than the products.[17] Consequently, the differences in activation energies for the abstraction of different types of hydrogens are smaller, leading to a mixture of products.[18] Therefore, while the formation of a secondary chloride is favored over a primary chloride, the reaction will likely yield a mixture of monochlorinated isomers.

Experimental Protocol for the Synthesis of (1-Chlorobutan-2-YL)cyclohexane

The following is a representative protocol for the free-radical chlorination of sec-butylcyclohexane. Sulfuryl chloride (SO₂Cl₂) is often used as a convenient and safer source of chlorine radicals in a laboratory setting.[19]

Materials and Reagents:

  • sec-Butylcyclohexane

  • Sulfuryl chloride (SO₂Cl₂)

  • A radical initiator (e.g., azobisisobutyronitrile - AIBN)

  • An inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • 5% aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • In the flask, dissolve sec-butylcyclohexane and a catalytic amount of AIBN in the inert solvent.

  • Slowly add sulfuryl chloride dropwise to the stirred solution at room temperature.

  • After the addition is complete, gently heat the reaction mixture to reflux (or irradiate with a UV lamp) for a specified time, monitoring the reaction progress by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash with 5% aqueous sodium bicarbonate solution to remove any acidic byproducts.

  • Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to isolate the desired isomer.

ParameterValueRationale
Reactant Ratio 1:0.8 (alkane:SO₂Cl₂)Using a slight excess of the alkane minimizes polychlorination.
Initiator AIBN (catalytic)Provides a controlled source of radicals upon heating.
Solvent DichloromethaneInert solvent that dissolves both reactants.
Temperature RefluxProvides the energy required for initiation and propagation.
Reaction Time 2-4 hoursShould be optimized based on reaction monitoring.
Workup NaHCO₃ washNeutralizes acidic byproducts like HCl and SO₂.
Purification Fractional DistillationSeparates isomers based on boiling point differences.

Characterization of the Product

The structure of the synthesized (1-Chlorobutan-2-YL)cyclohexane can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will show characteristic signals for the protons on the cyclohexane ring and the butyl chain. The proton on the carbon bearing the chlorine atom will be shifted downfield due to the electron-withdrawing effect of the chlorine.[20]

  • ¹³C NMR: The carbon atom bonded to the chlorine will also exhibit a downfield chemical shift. The number of unique carbon signals will confirm the overall structure and symmetry of the molecule.[21]

ProtonPredicted ¹H Chemical Shift (ppm)CarbonPredicted ¹³C Chemical Shift (ppm)
CH-Cl3.5 - 4.0C-Cl55 - 65
Cyclohexyl-H0.8 - 2.0Cyclohexyl-C25 - 45
Butyl-CH₂/CH₃0.8 - 1.8Butyl-C10 - 40

Note: These are approximate values and may vary depending on the specific conformation and solvent.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the product and to analyze its fragmentation pattern.[22] The presence of chlorine will be indicated by a characteristic isotopic pattern (M+ and M+2 peaks in a roughly 3:1 ratio).

Potential Side Reactions and Byproducts

The primary challenges in free-radical halogenation are controlling the selectivity and preventing multiple halogenations.

  • Isomeric Products: As discussed, chlorination is not highly selective, and a mixture of monochlorinated isomers is expected. This includes chlorination at other positions on the butyl chain and on the cyclohexane ring.

  • Polychlorination: If an excess of the chlorinating agent is used, the initially formed monochlorinated product can undergo further halogenation to yield dichlorinated and polychlorinated products.[8][9][23]

Side_Reactions start sec-Butylcyclohexane mono_chloro_product (1-Chlorobutan-2-YL)cyclohexane start->mono_chloro_product + Cl₂ (UV/Δ) (Desired Path) isomeric_product Other Monochloro Isomers start->isomeric_product + Cl₂ (UV/Δ) (Side Path) di_chloro_product Dichloro-sec-butylcyclohexanes mono_chloro_product->di_chloro_product + Cl₂ (UV/Δ) (Polychlorination)

Figure 3: Potential side reactions in the chlorination of sec-butylcyclohexane.

To minimize these side reactions, it is crucial to control the stoichiometry of the reactants, typically by using the alkane in excess. Additionally, purification methods such as fractional distillation are essential to isolate the desired product from the reaction mixture.

Conclusion

The formation of (1-Chlorobutan-2-YL)cyclohexane via free-radical halogenation is a practical illustration of a fundamental organic reaction. While the mechanism is a straightforward chain reaction, the regiochemical outcome is a nuanced interplay of radical stability and reaction kinetics. For researchers and professionals in drug development, a firm grasp of these principles is essential for the rational design of synthetic routes and the efficient production of halogenated intermediates. By carefully controlling reaction conditions and employing appropriate purification techniques, it is possible to direct the outcome of this reaction and synthesize the desired product in a reasonable yield.

References

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  • Chemistry LibreTexts. (2019, June 5). 15.1: Free Radical Halogenation of Alkanes. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Free-radical halogenation. Retrieved from [Link]

  • Khan Academy. (n.d.). Free radical halogenation of alkanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 11). 12.2: The Free-Radical Halogenation of Alkanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 9.3: Stability of Alkyl Radicals. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 9.3 Stability of Alkyl Radicals – Organic Chemistry I. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch4 : Radicals. Retrieved from [Link]

  • Master Organic Chemistry. (2025, July 6). 3 Factors That Stabilize Free Radicals. Retrieved from [Link]

  • YouTube. (2021, May 24). Stability of Alkyl Radicals. Retrieved from [Link]

  • Lumen Learning. (n.d.). 18.4. Radical reactions in practice | Organic Chemistry II. Retrieved from [Link]

  • LibreTexts. (n.d.). 11: Free Radical Substitution and Addition Reactions. Retrieved from [Link]

  • YouTube. (2025, February 10). When sec-butylcyclohexane reacts with bromine in the presence of sunlight, the major product is. Retrieved from [Link]

  • YouTube. (2019, January 22). regioselectivity of radical halogenation of alkanes. Retrieved from [Link]

  • Journal of Chemical Education. (2020, July 19). Using 1 H NMR Spectroscopy to Study the Free Radical Chlorination of Alkanes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Free radicals halogenation of alkane. Retrieved from [Link]

  • Save My Exams. (2026, February 24). Chlorination of Alkanes (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

  • YouTube. (2025, February 21). Free radical halogenation of alkanes| Haloalkanes & haloarenes | Grade 12 | Chemistry| Khan Academy. Retrieved from [Link]

  • Experiment #3. (n.d.). Retrieved from [Link]

  • Lecture Notes on Halogenation of Alkanes. (n.d.). Retrieved from [Link]

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  • MDPI. (2017, September 25). Characterization of Halogen Bonded Adducts in Solution by Advanced NMR Techniques. Retrieved from [Link]

  • Pearson. (n.d.). Provide a mechanism for the chlorination of cyclohexane. Be sure to include initiation, propagation, and three possible termination steps. Retrieved from [Link]

  • YouTube. (2018, February 28). Selectivity in radical chlorination vs bromination of alkanes. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (2-chloroethyl)-(1-chloroethyl)cyclohexane. Retrieved from [Link]

  • Sami Publishing Company. (2023, July 27). Experimental and Theoretical Approaches for Characterizing Halogen Bonding. Retrieved from [Link]

  • Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry. Retrieved from [Link]

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  • Oxford Academic. (2012, July 10). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs | Journal of Chromatographic Science. Retrieved from [Link]

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Foundational

A Comprehensive Technical Guide for the Preliminary Toxicity and Environmental Screening of (1-Chlorobutan-2-YL)cyclohexane

This guide provides a detailed framework for conducting a preliminary toxicological and environmental screening of the novel chemical entity, (1-Chlorobutan-2-YL)cyclohexane. Recognizing the limited existing data for thi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed framework for conducting a preliminary toxicological and environmental screening of the novel chemical entity, (1-Chlorobutan-2-YL)cyclohexane. Recognizing the limited existing data for this specific compound, this document outlines a predictive and tiered testing strategy. This strategy is grounded in established international guidelines and leverages data from structurally similar compounds to inform a robust and scientifically sound initial assessment. The protocols and methodologies described herein are designed for researchers, scientists, and drug development professionals to generate foundational data for hazard identification and risk assessment.

Introduction and Strategic Overview

(1-Chlorobutan-2-YL)cyclohexane is a halogenated aliphatic cyclic hydrocarbon. Its structure suggests potential for persistence in the environment and possible toxicological effects characteristic of chlorinated hydrocarbons. A thorough preliminary screening is therefore essential to understand its potential risks to human health and the environment.

This guide advocates for a tiered approach, beginning with in silico and in vitro methods to minimize animal testing, in line with the 3Rs principles (Replacement, Reduction, and Refinement)[1]. The screening funnel will progress from computational predictions and basic physicochemical characterization to in vitro cytotoxicity assays, and finally, to targeted in vivo acute toxicity studies and preliminary environmental fate assessments.

Physicochemical Characterization

Understanding the fundamental physicochemical properties of (1-Chlorobutan-2-YL)cyclohexane is a prerequisite for any toxicological or environmental assessment. These properties govern its absorption, distribution, metabolism, and excretion (ADME) in biological systems, as well as its environmental transport and fate.

Predicted Physicochemical Properties

In the absence of empirical data, Quantitative Structure-Property Relationship (QSPR) models can provide initial estimates. Publicly available databases and software can be utilized to predict the properties of (1-Chlorobutan-2-YL)cyclohexane and its structural analogs, such as (1-chloropropan-2-yl)cyclohexane and 1-chlorobutane cyclohexane[2][3].

PropertyPredicted Value for (1-Chlorobutan-2-YL)cyclohexane (Hypothetical)Reference Compound DataSignificance in Toxicological & Environmental Assessment
Molecular Weight174.70 g/mol (1-Chloropropan-2-yl)cyclohexane: 160.68 g/mol [2]Influences diffusion, absorption, and transport across biological membranes.
LogP (Octanol-Water Partition Coefficient)~4.5(1-Chloropropan-2-yl)cyclohexane: 4.3[2]Indicates potential for bioaccumulation in fatty tissues.
Water SolubilityLow (<10 mg/L)Cyclohexane: Slightly soluble[4]Affects environmental mobility and bioavailability in aquatic systems.
Vapor PressureModerateCyclohexane: 10.3 kPa at 20°C[5]Determines the likelihood of volatilization and atmospheric transport.
Boiling Point~200-220 °C1-Chlorobutan-2-one: 137-138 °C[6]Influences environmental persistence and potential for long-range transport.
Experimental Determination of Physicochemical Properties

Experimental verification of key properties should be conducted according to OECD Test Guidelines[7][8][9].

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP) - OECD TG 107

  • Principle: The shake-flask method is a straightforward approach to determine the LogP of a substance. It involves dissolving the test substance in a mixture of n-octanol and water and measuring its concentration in each phase after equilibrium is reached.

  • Apparatus:

    • Separatory funnels

    • Mechanical shaker

    • Centrifuge (optional)

    • Analytical instrument for quantification (e.g., Gas Chromatography with Mass Spectrometry, GC-MS)

  • Procedure:

    • Prepare a stock solution of (1-Chlorobutan-2-YL)cyclohexane in n-octanol.

    • Add a known volume of the stock solution to a separatory funnel containing a known volume of water.

    • Shake the funnel for a sufficient time to allow for equilibration (e.g., 24 hours).

    • Allow the two phases to separate. If an emulsion forms, centrifugation may be necessary.

    • Carefully collect samples from both the n-octanol and water phases.

    • Quantify the concentration of the test substance in each phase using a validated analytical method.

    • Calculate the LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Preliminary Human Health Toxicity Screening

A tiered approach to toxicity testing is recommended, starting with in vitro assays to assess general cytotoxicity before proceeding to more complex in vivo studies.

In Silico Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models can provide initial predictions of toxicity. These models relate the chemical structure of a compound to its biological activity[10][11][12]. For chlorinated alkanes, QSAR models have been developed to predict aquatic toxicity and can offer insights into potential mechanisms of action[10][11].

Logical Workflow for In Silico Toxicity Assessment

G A Obtain Chemical Structure of (1-Chlorobutan-2-YL)cyclohexane B Select Relevant QSAR Models (e.g., for cytotoxicity, mutagenicity) A->B C Input Structure into QSAR Software B->C D Analyze Applicability Domain of the Models C->D E Generate Toxicity Predictions D->E F Interpret Results and Identify Potential Hazards E->F

Caption: In silico workflow for predicting toxicity.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are crucial for early-stage safety screening, providing data on the potential for a compound to cause cell death[13][14][15][16][17]. A battery of tests using different cell lines and endpoints is recommended for a comprehensive assessment.

Experimental Protocol: MTT Assay for Cell Viability

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Apparatus:

    • 96-well microtiter plates

    • Multichannel pipette

    • CO2 incubator

    • Microplate reader

  • Procedure:

    • Seed a suitable cell line (e.g., HepG2 for liver toxicity, or CHO cells[10]) into 96-well plates and allow them to attach overnight.

    • Prepare serial dilutions of (1-Chlorobutan-2-YL)cyclohexane in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Acute Oral Toxicity (In Vivo)

Should in vitro results indicate significant cytotoxicity, a limited in vivo study to determine acute oral toxicity may be warranted. The Up-and-Down Procedure (UDP) as described in OECD Test Guideline 425 is recommended to minimize animal use[18][19][20][21].

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

  • Principle: The UDP is a sequential dosing method where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method allows for the estimation of the LD50 with a smaller number of animals compared to traditional methods[19][21].

  • Animals: A small number of a single sex (typically female) of a standard rodent species (e.g., rats or mice) are used.

  • Procedure:

    • A starting dose is selected based on available information (e.g., from in vitro data or structurally similar compounds).

    • A single animal is dosed.

    • If the animal survives, the dose for the next animal is increased by a fixed factor. If the animal dies, the dose is decreased.

    • This process is continued until a stopping criterion is met (e.g., a certain number of reversals in outcome have occurred).

    • The LD50 and its confidence interval are then calculated using maximum likelihood estimation.

    • Animals are observed for signs of toxicity and mortality for at least 14 days[22].

Tiered Toxicity Testing Strategy

G A In Silico Prediction (QSAR) B In Vitro Cytotoxicity Assays (e.g., MTT, Neutral Red Uptake) A->B C In Vivo Acute Oral Toxicity (OECD 425) B->C If significant cytotoxicity observed D Decision Point: Further Mechanistic Studies C->D

Caption: Tiered approach for toxicity screening.

Preliminary Environmental Screening

The environmental screening aims to assess the potential for (1-Chlorobutan-2-YL)cyclohexane to persist, bioaccumulate, and exert toxic effects in the environment.

Environmental Fate

The environmental fate of a chemical is influenced by its physicochemical properties and its susceptibility to degradation processes.

4.1.1 Biodegradation

The presence of a chlorine atom and a stable cyclohexane ring suggests that (1-Chlorobutan-2-YL)cyclohexane may be resistant to biodegradation[23][24][25][26]. Studies on the biodegradation of chlorinated aromatic and cyclic compounds can provide insights into potential degradation pathways[23][24][25].

Experimental Protocol: Ready Biodegradability - OECD TG 301

A variety of methods exist under this guideline. The Closed Bottle Test (OECD 301 D) is a suitable choice for volatile compounds.

  • Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by analysis of the dissolved oxygen over a 28-day period.

  • Apparatus:

    • BOD bottles

    • Oxygen meter

    • Constant temperature room or incubator

  • Procedure:

    • Prepare a mineral medium and inoculate it with activated sludge or another suitable microbial source.

    • Add the test substance to the inoculated medium in the BOD bottles.

    • Prepare control bottles without the test substance and reference bottles with a readily biodegradable substance (e.g., sodium benzoate).

    • Fill the bottles completely, ensuring no air bubbles are trapped, and seal them.

    • Incubate the bottles in the dark at a constant temperature (e.g., 20°C).

    • Measure the dissolved oxygen concentration in the bottles at regular intervals over 28 days.

    • Calculate the percentage of biodegradation based on the oxygen consumption.

4.1.2 Abiotic Degradation

Hydrolysis can be a significant degradation pathway for halogenated compounds. The rate of hydrolysis is dependent on pH and temperature.

Ecotoxicity

Preliminary ecotoxicity testing should focus on acute toxicity to aquatic organisms, representing different trophic levels.

Experimental Protocol: Acute Toxicity to Fish (OECD TG 203)

  • Principle: Fish are exposed to the test substance for a short period (e.g., 96 hours) to determine the concentration that is lethal to 50% of the test organisms (LC50).

  • Test Organism: A standard fish species such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).

  • Procedure:

    • Acclimate the fish to the test conditions.

    • Prepare a series of test solutions with different concentrations of (1-Chlorobutan-2-YL)cyclohexane.

    • Place a specified number of fish in each test chamber.

    • Observe the fish for mortality and other signs of toxicity at regular intervals over 96 hours.

    • Calculate the LC50 value using appropriate statistical methods.

Environmental Risk Assessment Framework

G A Physicochemical Properties B Environmental Fate Assessment (Biodegradation, Hydrolysis) A->B C Ecotoxicity Testing (Fish, Daphnia, Algae) A->C D Exposure Assessment B->D E Risk Characterization (PEC/PNEC ratio) C->E D->E

Caption: Framework for environmental risk assessment.

Analytical Methodology

Accurate and sensitive analytical methods are essential for quantifying (1-Chlorobutan-2-YL)cyclohexane in various matrices during toxicological and environmental studies. Gas chromatography coupled with mass spectrometry (GC-MS) is the recommended technique due to its high selectivity and sensitivity for chlorinated hydrocarbons[27][28][29][30][31].

Experimental Protocol: Quantification by GC-MS

  • Sample Preparation:

    • Biological matrices (e.g., plasma, tissue): Liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from interfering substances.

    • Environmental matrices (e.g., water, soil): Purge and trap for water samples[27], or solvent extraction for soil and sediment samples[28][31].

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separating chlorinated hydrocarbons.

    • Injection: Splitless injection for trace analysis.

    • Temperature Program: An optimized temperature ramp to ensure good separation and peak shape.

    • Mass Spectrometry: Electron ionization (EI) with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

  • Quantification: Use of an internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) is crucial for accurate quantification. A calibration curve should be prepared using standards of known concentrations.

Conclusion and Future Directions

This guide has outlined a comprehensive, tiered strategy for the preliminary toxicity and environmental screening of (1-Chlorobutan-2-YL)cyclohexane. By integrating in silico predictions, in vitro assays, and targeted in vivo and environmental studies, a robust initial dataset can be generated to inform subsequent risk assessment and management decisions.

Future work should focus on more detailed mechanistic studies if the preliminary screening indicates potential for significant toxicity. This could include investigations into genotoxicity, reproductive and developmental toxicity, and chronic toxicity. Further environmental studies may also be necessary to determine the long-term fate and effects of this compound in various environmental compartments.

References

  • Guidelines for the Testing of Chemicals - OECD. (n.d.). Retrieved from [Link]

  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. (n.d.). Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (2023, September 13). Retrieved from [Link]

  • QSAR models for predicting in vivo aquatic toxicity of chlorinated alkanes to fish - PubMed. (2008, March 15). Retrieved from [Link]

  • QSAR Models for Predicting in Vivo Aquatic Toxicity of Chlorinated Alkanes to Fish | Chemical Research in Toxicology - ACS Publications. (2008, January 25). Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1. (n.d.). Retrieved from [Link]

  • Acute Toxicity by OECD Guidelines | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). Retrieved from [Link]

  • Biochemistry of Microbial Degradation of Hexachlorocyclohexane and Prospects for Bioremediation - PMC. (n.d.). Retrieved from [Link]

  • OECD Chemical Testing Guidelines 2025 Updated - Auxilife. (2025, June 27). Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Retrieved from [Link]

  • OECD Test Guideline 425 - National Toxicology Program. (n.d.). Retrieved from [Link]

  • Distribution characteristics of chlorinated hydrocarbons in contaminated plots of typical organic chemical plants and risk assessment based on Monte Carlo simulation. (2024). Journal of Environmental Engineering Technology, 14(1), 98-111.
  • Site‐specific probabilistic ecological risk assessment of a volatile chlorinated hydrocarbon‐contaminated tidal estuary | Environmental Toxicology and Chemistry | Oxford Academic. (2010, May 1). Retrieved from [Link]

  • In vitro cytotoxicity assessment - PubMed. (n.d.). Retrieved from [Link]

  • Human Health Risk Assessment of Chlorinated Hydrocarbons in Groundwater Based on Multi-Pathway Analysis - ResearchGate. (2024, December 5). Retrieved from [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. (2025, February 19). Retrieved from [Link]

  • Acute Toxicity - Joint Research Centre - European Commission. (n.d.). Retrieved from [Link]

  • Acute Toxicology Test OECD 425 - Altogen Labs. (n.d.). Retrieved from [Link]

  • Guidelines on the determination of chlorinated hydrocarbons in sediment. (n.d.). Retrieved from [Link]

  • OECD Guidelines for Testing of Chemicals - EPA. (2001, December 17). Retrieved from [Link]

  • Determination of Chlorinated Hydrocarbons in Industrial and Municipal Wastewaters - EPA. (n.d.). Retrieved from [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. (n.d.). Retrieved from [Link]

  • Human Health Risk Assessment of Chlorinated Hydrocarbons in Groundwater Based on Multi-Pathway Analysis - PubMed. (2024, December 9). Retrieved from [Link]

  • Method 612: Chlorinated Hydrocarbons - EPA. (n.d.). Retrieved from [Link]

  • Recent developments in capabilities for analysing chlorinated paraffins in environmental matrices - Stockholm Convention. (n.d.). Retrieved from [Link]

  • Development of an environmentally friendly methodological approach to determine chlorinated hydrocarbons and chlorobenzenes in soils - ResearchGate. (n.d.). Retrieved from [Link]

  • Environmental risk assessment: long- chain chlorinated paraffins - GOV.UK. (n.d.). Retrieved from [Link]

  • [Degradation of chlorinated benzenes, phenols and cyclohexane derivatives by benzene and phenol utilizing soil bacteria under aerobic conditions (author's transl)] - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) QSAR Models for Cytotoxicity of Chlorinated Alkanes - Amanote Research. (2019, August 23). Retrieved from [Link]

  • Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation - SciSpace. (2012, February 24). Retrieved from [Link]

  • Microbial Decomposition of Chlorinated Aromatic Compounds - epa nepis. (n.d.). Retrieved from [Link]

  • 1-(1-Chlorobutan-2-yl)cyclohexane-1,3-diol | C10H19ClO2 - PubChem. (n.d.). Retrieved from [Link]

  • VEGA-QSAR: AI inside a platform for predictive toxicology - CEUR-WS.org. (n.d.). Retrieved from [Link]

  • (1-Chloropropan-2-yl)cyclohexane | C9H17Cl | CID 21440650 - PubChem. (n.d.). Retrieved from [Link]

  • (PDF) Biodegradation of Chlorinated Compounds—A Review - ResearchGate. (n.d.). Retrieved from [Link]

  • Cyclohexane - DCCEEW. (2022, June 30). Retrieved from [Link]

  • Cyclohexane: general information - GOV.UK. (2025, February 17). Retrieved from [Link]

  • 1-Chlorobutane cyclohexane | C10H21Cl | CID 20396012 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity - JRC Publications Repository. (n.d.). Retrieved from [Link]

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  • Health and Environmental Effects Document for Monochlorobutanes - Final Draft - epa nepis. (n.d.). Retrieved from [Link]

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  • Cyclohexane - Incident management - GOV.UK. (n.d.). Retrieved from [Link]

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Exploratory

Thermophysical Profiling of (1-Chlorobutan-2-YL)cyclohexane: Vapor Pressure, Boiling Point, and Experimental Methodologies

An in-depth technical guide for researchers, chemical engineers, and drug development professionals on the thermophysical profiling of complex halogenated cycloalkanes. Executive Summary In pharmaceutical development and...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, chemical engineers, and drug development professionals on the thermophysical profiling of complex halogenated cycloalkanes.

Executive Summary

In pharmaceutical development and fine chemical synthesis, the accurate determination of thermophysical properties for halogenated intermediates is not merely a regulatory formality; it is the thermodynamic foundation for scalable process engineering. (1-Chlorobutan-2-yl)cyclohexane (CAS: 1546498-20-7) is a complex, branched cycloalkane with the molecular formula C₁₀H₁₉Cl. Because experimental literature on this specific complex isomer is sparse, engineers must rely on a combination of structural triangulation against known isomers and rigorous, self-validating empirical methodologies to establish its boiling point and vapor pressure curves.

This whitepaper provides a comprehensive framework for determining these critical parameters, detailing the causality behind structure-property relationships and outlining robust experimental protocols designed to yield high-fidelity thermodynamic data.

Structure-Property Relationships & Predictive Thermophysics

The macroscopic properties of (1-chlorobutan-2-yl)cyclohexane are dictated by its microscopic structural features. As a Senior Application Scientist, I approach the estimation of its boiling point (BP) and vapor pressure (VP) by deconstructing its intermolecular forces:

  • London Dispersion Forces: The C₁₀ hydrocarbon backbone provides significant surface area for dispersion forces. However, the branching of the chlorobutyl group off the cyclohexane ring creates steric hindrance, which disrupts crystal lattice packing and reduces liquid-phase density compared to linear analogs.

  • Dipole-Dipole Interactions: The highly electronegative chlorine atom creates a strong localized dipole moment, increasing the energy required to transition the molecule from the liquid to the vapor phase.

To triangulate its properties, we compare it against structurally similar baseline compounds.. Conversely,1[1], which extrapolates to an2[2].

Because the steric bulk of the (1-chlorobutan-2-yl) group prevents tight molecular packing, the boiling point of (1-chlorobutan-2-yl)cyclohexane will be slightly depressed relative to linear 1-chlorodecane, placing it firmly in the 215–218 °C range at standard atmospheric pressure .

SPR N1 Branched Alkyl Chain (Steric Hindrance) N4 Reduced Packing Efficiency vs Linear Alkanes N1->N4 N2 Cyclohexane Ring (Rigidity & London Forces) N5 Elevated Boiling Point (~215-218 °C) N2->N5 N3 C-Cl Dipole (Dipole-Dipole Interactions) N3->N5 N6 Low Vapor Pressure (~0.2 mmHg at 25°C) N4->N6 N5->N6 Inverse Relation

Fig 1. Causal structure-property relationships defining the thermophysical profile of the compound.

Quantitative Data Synthesis

The following table synthesizes the empirical data of structural analogs to define the predictive boundary conditions for (1-chlorobutan-2-yl)cyclohexane.

Compound NameMolecular FormulaStructural ClassificationBoiling Point (760 mmHg)Vapor Pressure (25 °C)Ref.
1-Chlorodecane C₁₀H₂₁ClLinear Alkyl Halide224 – 226 °C~0.20 mmHg
(-)-Menthyl chloride C₁₀H₁₉ClBranched Cycloalkyl Halide216.1 °C (est)~0.20 mmHg[2]
(1-Chlorobutan-2-yl)cyclohexane C₁₀H₁₉ClBranched Cycloalkyl Halide215 – 218 °C (Predicted) ~0.20 mmHg (Predicted) N/A

Experimental Methodologies for Data Acquisition

To transition from predictive models to empirical certainty, researchers must utilize self-validating experimental systems. Standard capillary boiling point methods are insufficient for heavy organics due to superheating. Instead, we employ Dynamic Ebulliometry and Static Capacitance Manometry.

Workflow A 1. Sample Preparation (1-Chlorobutan-2-YL)cyclohexane B 2. Purity Verification (GC-MS > 99%) A->B C 3A. Boiling Point Determination (Dynamic Ebulliometry) B->C D 3B. Vapor Pressure Measurement (Static Capacitance Manometry) B->D E 4. Self-Validation (Reference Standard Calibration) C->E D->E F 5. Data Acquisition & Antoine Fitting (T vs. P logging) E->F

Fig 2. Self-validating experimental workflow for acquiring boiling point and vapor pressure data.

Protocol 1: Boiling Point Determination via Dynamic Ebulliometry

Causality of Choice: Ebulliometers constantly pump boiling liquid over a thermowell, ensuring that the temperature measured is the exact thermodynamic equilibrium between the liquid and vapor phases. This physically prevents the superheating common in viscous halogenated liquids.

Step-by-Step Methodology:

  • System Preparation: Clean a Swietoslawski-type ebulliometer and connect it to a high-precision vacuum manifold equipped with a proportional pressure controller.

  • Self-Validation (Calibration): Introduce a high-purity reference standard (e.g., 1-chlorodecane). Measure its boiling point at 760 mmHg. If the reading deviates from 224.5 °C, recalibrate the RTD (Resistance Temperature Detector) probe. This ensures the system's thermal response is accurate before testing the unknown.

  • Sample Introduction: Drain the standard, flush the system, and introduce 50 mL of >99% pure (1-chlorobutan-2-yl)cyclohexane.

  • Equilibration: Apply a constant heat flux until a steady drip rate (approx. 30-40 drops/min) is observed over the thermowell.

  • Data Logging: Record the temperature at 760 mmHg. To build a complete profile, incrementally reduce the pressure (e.g., down to 20 mmHg) and record the equilibrium temperature at each step.

Protocol 2: Vapor Pressure via Static Capacitance Manometry

Causality of Choice: At ambient temperatures, the vapor pressure of C₁₀H₁₉Cl is exceptionally low (~0.2 mmHg). Dynamic methods fail at these extremes. A static capacitance manometer measures the physical deflection of a diaphragm, providing true absolute pressure regardless of gas composition.

Step-by-Step Methodology:

  • Sample Loading: Place 10 mL of the sample into a glass manifold flask connected to an absolute capacitance manometer (e.g., MKS Baratron).

  • Degassing (The Freeze-Pump-Thaw Cycle):

    • Submerge the sample flask in liquid nitrogen (-196 °C) to freeze the compound.

    • Open the flask to a high-vacuum pump to evacuate the headspace, removing atmospheric air.

    • Isolate the flask and allow the sample to thaw to room temperature, releasing dissolved non-condensable gases from the liquid matrix.

  • Self-Validation: Repeat the Freeze-Pump-Thaw cycle at least three times. The system validates itself when the final pressure reading of the thawed liquid remains perfectly constant between two consecutive cycles. This proves mathematically that 100% of the interfering dissolved gases have been removed, and the reading is purely the vapor pressure of the compound.

  • Measurement: Submerge the flask in a precisely controlled thermal bath. Record the pressure at 5 °C intervals from 20 °C to 80 °C.

Antoine Equation Dynamics and Process Modeling

Once empirical data is acquired, it must be translated into a mathematical model for chemical engineering software (e.g., Aspen Plus). The non-linear relationship between vapor pressure and temperature is modeled using the Antoine Equation,3[3]:

log₁₀(P) = A - [B / (T + C)]

Where:

  • P = Vapor pressure (mmHg)

  • T = Temperature (°C)

  • A, B, C = Compound-specific empirical constants derived via non-linear regression of the ebulliometric and manometric data.

For compounds in the C₁₀H₁₉Cl family, the 'A' parameter typically ranges between 6.8 and 7.2, while the 'B' parameter (which correlates to the enthalpy of vaporization) will reflect the energy required to overcome the C-Cl dipole interactions.

Conclusion & Strategic Implications

For drug development professionals, assuming the properties of (1-chlorobutan-2-yl)cyclohexane are identical to linear decyl chlorides will lead to critical failures in solvent recovery and distillation column design. The steric hindrance introduced by the branched alkane and the cyclohexane ring fundamentally alters its packing efficiency, resulting in a distinct thermophysical profile. By employing self-validating ebulliometric and static manometric protocols, researchers can generate the high-fidelity Antoine coefficients required to optimize process scale-up safely and efficiently.

References

  • Title: Yaws Handbook of Vapor Pressure Data Source: Scribd URL: [Link] Citation Index: [3]

  • Title: 1-Chlorodecane MSDS/SDS | Supplier & Distributor Source: CN-Alchemist URL: [Link] Citation Index:

  • Title: (-)-menthyl chloride cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl) Source: The Good Scents Company URL: [Link] Citation Index: [2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (2-Cyclohexylbutyl)magnesium Chloride via Entrainment Activation

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Molecule Class: Primary Alkyl Chloride Grignard Reagent Introduction & Mechanistic Rationale The synthesis of Grignard reagents f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Molecule Class: Primary Alkyl Chloride Grignard Reagent

Introduction & Mechanistic Rationale

The synthesis of Grignard reagents from alkyl chlorides presents a unique kinetic challenge compared to their bromide or iodide counterparts. While alkyl chlorides are highly desirable for pharmaceutical scale-up due to their cost-effectiveness and the superior stability of the resulting organomagnesium complexes, their low reactivity often results in a prolonged induction period.

For the substrate (1-chlorobutan-2-yl)cyclohexane , the primary carbon-chlorine bond requires significant activation energy to undergo the Single Electron Transfer (SET) necessary for magnesium insertion. Furthermore, commercial magnesium turnings are universally passivated by a layer of magnesium oxide (MgO), which physically blocks the electron transfer from the Mg(0) core to the alkyl halide 1.

To overcome this, this protocol employs the entrainment method using 1,2-dibromoethane. This chemical activator reacts with the passivated magnesium to form magnesium bromide and ethylene gas, effectively etching away the MgO layer to expose a pristine, highly reactive Mg(0) surface 2.

Solvent Selection (Causality): Tetrahydrofuran (THF) is strictly utilized over diethyl ether. THF possesses a higher boiling point (66 °C), which is critical for providing the thermal energy required to sustain the alkyl chloride insertion. Additionally, THF chemically coordinates to the magnesium center, solubilizing the resulting (2-cyclohexylbutyl)magnesium chloride and removing it from the metal surface, which prevents product-inhibition and exposes fresh Mg sites for continuous reaction 3.

Experimental Design & Quantitative Parameters

To ensure a self-validating and reproducible system, the stoichiometry is designed with a deliberate excess of magnesium to account for surface area loss during the entrainment phase.

Table 1: Stoichiometry and Reagent Properties (100 mmol Scale)

ReagentRoleMW ( g/mol )EquivalentsAmount
(1-Chlorobutan-2-yl)cyclohexane Substrate174.711.017.47 g (100 mmol)
Magnesium Turnings Metal Donor24.301.53.65 g (150 mmol)
1,2-Dibromoethane Activator187.860.050.94 g (5 mmol)
Anhydrous THF Solvent72.11-100 mL (to yield ~1M)

Table 2: Critical Process Parameters (CPPs)

ParameterTarget ValueMechanistic Rationale
Moisture Level < 50 ppmWater (pKa 14) acts as a fatal proton source, instantly quenching the Grignard reagent into an unreactive alkane.
Initiation Temp. 20–25 °CPrevents violent thermal runaway. The reaction is highly exothermic once the induction period ends.
Propagation Temp. 60–65 °COvercomes the higher activation energy barrier inherent to primary alkyl chlorides.

Visualized Workflow

GrignardWorkflow N1 1. Passivated Mg Turnings (Coated with MgO) N2 2. Chemical Activation (1,2-Dibromoethane in THF) N1->N2 N3 3. Activated Mg Surface (Pristine Mg(0) Exposed) N2->N3 Etches MgO layer Evolves Ethylene (g) N4 4. Substrate Addition ((1-Chlorobutan-2-yl)cyclohexane) N3->N4 N5 5. Single Electron Transfer (Radical Intermediate) N4->N5 Exothermic Initiation N6 6. Grignard Reagent ((2-Cyclohexylbutyl)magnesium chloride) N5->N6 Mg Insertion

Workflow for the synthesis of Grignard reagent from (1-chlorobutan-2-yl)cyclohexane.

Step-by-Step Protocol

This methodology is designed as a self-validating system . Do not proceed to subsequent steps unless the specific visual or thermal validations described are observed.

Phase 1: Apparatus Setup & Rigorous Deoxygenation
  • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, an internal thermocouple, and a pressure-equalizing addition funnel.

  • Flame-dry the entire apparatus under a high vacuum (0.1 mmHg) to remove surface-bound moisture.

  • Backfill the system with high-purity Argon. Repeat the vacuum/Argon cycle three times. Maintain a positive Argon pressure via a manifold for the duration of the synthesis.

Phase 2: Magnesium Activation (The Entrainment Method)
  • Quickly add 3.65 g (150 mmol) of magnesium turnings to the flask against a positive flow of Argon.

  • Add 15 mL of anhydrous THF to the flask (just enough to cover the turnings). Begin moderate stirring (400 RPM) to provide mechanical shearing.

  • Inject 0.94 g (5 mmol) of 1,2-dibromoethane directly into the THF/Mg suspension.

  • Self-Validation Checkpoint: Monitor the surface of the magnesium turnings. Within 5–10 minutes, you must observe the continuous evolution of fine bubbles (ethylene gas) 4. The solution may become slightly cloudy as MgBr₂ precipitates. This visually confirms the successful removal of the MgO passivation layer.

Phase 3: Substrate Addition & Initiation
  • In a separate flame-dried flask, dissolve 17.47 g (100 mmol) of (1-chlorobutan-2-yl)cyclohexane in 85 mL of anhydrous THF. Transfer this solution to the addition funnel.

  • Add exactly 5% (~4.2 mL) of the substrate solution to the activated magnesium suspension at room temperature. Stop the addition.

  • Self-Validation Checkpoint (The Induction Period): Wait for initiation. Initiation is confirmed by a spontaneous spike in the internal temperature (often jumping from 22 °C to 35+ °C) and localized boiling of the THF.

    • Critical Warning: Never add the bulk of the alkyl chloride before initiation is confirmed. Doing so will lead to a violent thermal runaway once the accumulated substrate simultaneously reacts. If initiation does not occur within 15 minutes, apply gentle heating (up to 40 °C) with a heat gun or oil bath until the exothermic reaction triggers.

Phase 4: Sustained Addition & Maturation
  • Once initiation is confirmed and the initial exotherm begins to subside, begin adding the remaining substrate solution dropwise.

  • Adjust the addition rate to maintain a gentle, self-sustaining reflux of the THF (internal temperature ~60–65 °C). The heat of the reaction should drive the reflux; external heating should not be required during this phase.

  • After the addition is complete (typically 45–60 minutes), the reaction rate will drop as mass transfer to the remaining Mg sites becomes the rate-limiting step 3.

  • Apply an external oil bath to heat the mixture at a gentle reflux (65 °C) for an additional 2 hours to ensure complete consumption of the alkyl chloride.

  • Cool the dark, grayish-brown solution to room temperature. The resulting ~1.0 M solution of (2-cyclohexylbutyl)magnesium chloride is now ready for downstream electrophilic coupling or can be titrated and stored under Argon at 4 °C.

References

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides Master Organic Chemistry URL:[Link]

  • Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up Organic Process Research & Development (ACS) URL:[Link]

  • Grignard Reagent Wikipedia URL:[Link]

Sources

Application

Application Notes and Protocols for (1-Chlorobutan-2-YL)cyclohexane as a Synthetic Intermediate

Introduction (1-Chlorobutan-2-YL)cyclohexane is a secondary alkyl halide featuring a cyclohexane ring attached to a four-carbon chain, with a chlorine atom at the second position. While not a widely cataloged commercial...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1-Chlorobutan-2-YL)cyclohexane is a secondary alkyl halide featuring a cyclohexane ring attached to a four-carbon chain, with a chlorine atom at the second position. While not a widely cataloged commercial chemical, its molecular architecture provides a versatile platform for organic synthesis. This is particularly relevant in the construction of complex molecules for pharmaceutical and materials science research. The molecule possesses a chiral center at the chlorine-bearing carbon, which, combined with the conformational rigidity of the cyclohexane ring, establishes it as a compelling intermediate for stereoselective synthesis.

This technical guide offers a comprehensive overview of the synthesis and potential applications of (1-Chlorobutan-2-YL)cyclohexane. This document will explore its utility in nucleophilic substitution and elimination reactions, presenting detailed protocols and mechanistic insights tailored for researchers in drug development and advanced organic synthesis.

Physicochemical Properties (Predicted)

The precise physical properties of (1-Chlorobutan-2-YL)cyclohexane are not extensively documented in the literature. However, by drawing comparisons with analogous structures such as chlorocyclohexane and 2-chlorobutane, we can forecast the following characteristics:

PropertyPredicted ValueJustification
Molecular Formula C₁₀H₁₉ClDerived from its chemical structure.
Molecular Weight 174.71 g/mol Calculated from the molecular formula.
Appearance Colorless liquidTypical for alkyl halides of this molecular weight.
Boiling Point ~200-220 °CExpected to be higher than chlorocyclohexane (~142 °C) and 2-chlorobutane (~68 °C) due to increased molecular weight and van der Waals forces.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents).The nonpolar alkyl and cyclohexyl moieties are the dominant features influencing the molecule's overall polarity.

Part 1: Synthesis of (1-Chlorobutan-2-YL)cyclohexane

The most direct and logical synthetic route to (1-Chlorobutan-2-YL)cyclohexane involves the chlorination of its corresponding alcohol precursor, 1-cyclohexylbutan-2-ol.

Proposed Synthetic Pathway

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Chlorination Cyclohexylmagnesium_bromide Cyclohexylmagnesium bromide Intermediate_alkoxide Intermediate Alkoxide Cyclohexylmagnesium_bromide->Intermediate_alkoxide 1. Diethyl ether Butyraldehyde Butyraldehyde Butyraldehyde->Intermediate_alkoxide 1_Cyclohexylbutan_2_ol 1-Cyclohexylbutan-2-ol Intermediate_alkoxide->1_Cyclohexylbutan_2_ol 2. H₃O⁺ workup Target_Molecule (1-Chlorobutan-2-YL)cyclohexane 1_Cyclohexylbutan_2_ol->Target_Molecule SOCl₂ / Pyridine

Proposed two-step synthesis of (1-Chlorobutan-2-YL)cyclohexane.
Experimental Protocol: Synthesis of 1-Cyclohexylbutan-2-ol

This protocol is adapted from established procedures for similar Grignard reactions.[1][2]

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.

  • Grignard Reagent Preparation: Place magnesium turnings (1.2 eq) in the flask. In the dropping funnel, prepare a solution of bromocyclohexane (1.0 eq) in anhydrous diethyl ether.

  • Initiation: Add a small aliquot of the bromocyclohexane solution to the magnesium turnings. Gentle warming or the addition of a small iodine crystal may be necessary to initiate the reaction.

  • Addition: Once the reaction has commenced (indicated by bubbling and a cloudy appearance), add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.

  • Aldehyde Addition: After the Grignard reagent formation is complete, cool the flask to 0 °C in an ice bath. Add a solution of butyraldehyde (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Quenching: Upon completion of the addition, allow the mixture to stir at room temperature for 1 hour. Subsequently, slowly and cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-cyclohexylbutan-2-ol can then be purified by vacuum distillation.

Experimental Protocol: Chlorination of 1-Cyclohexylbutan-2-ol

This procedure employs thionyl chloride, a standard reagent for converting secondary alcohols to chlorides, typically with an inversion of stereochemistry.[3]

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser connected to a gas outlet leading to a scrubbing system (to neutralize HCl and SO₂ byproducts), and a dropping funnel.

  • Reagent Addition: Place the purified 1-cyclohexylbutan-2-ol (1.0 eq) and pyridine (as a solvent and acid scavenger, ~1.2 eq) in the flask and cool the mixture to 0 °C.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution. This reaction is exothermic.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture and carefully pour it over crushed ice. Extract the product with a suitable organic solvent, such as dichloromethane. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure. The crude (1-Chlorobutan-2-YL)cyclohexane can be purified by vacuum distillation.

Part 2: Applications in Nucleophilic Substitution Reactions

As a secondary alkyl halide, (1-Chlorobutan-2-YL)cyclohexane is amenable to both Sₙ1 and Sₙ2 reaction pathways. The predominant mechanism is dictated by the nature of the nucleophile, the solvent, and the reaction temperature.[4][5][6]

Sₙ2 Reactions: Stereochemical Inversion

The Sₙ2 pathway is favored by strong, non-bulky nucleophiles in polar aprotic solvents.[5][7] This reaction proceeds via a backside attack, resulting in an inversion of the stereochemistry at the chiral center.[8]

G cluster_0 Sₙ2 Pathway Reactant (R)-(1-Chlorobutan-2-YL)cyclohexane Transition_State [Transition State] Reactant->Transition_State Nu⁻ (strong) Product (S)-Product Transition_State->Product Cl⁻ leaves

Generalized Sₙ2 reaction of (1-Chlorobutan-2-YL)cyclohexane.

Protocol: Synthesis of an Azide via Sₙ2 Reaction

  • Reaction Setup: Dissolve (1-Chlorobutan-2-YL)cyclohexane (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Reaction Conditions: Heat the mixture to a temperature of 50-70 °C and stir until the starting material is fully consumed, as monitored by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract the product with diethyl ether. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude azide product.

Reaction TypeNucleophileSolventTypical Yield
Sₙ2 NaN₃DMF85-95%
Sₙ2 NaCNDMSO70-85%
Sₙ2 CH₃SNaAcetone80-90%
Sₙ1 Reactions: Carbocation Formation

The Sₙ1 pathway is favored by weak nucleophiles in polar protic solvents, which are capable of stabilizing the carbocation intermediate.[9][10] The reaction proceeds through a planar carbocation intermediate, leading to a racemic mixture of products if the starting material is enantiomerically pure.[7][9]

G Reactant (R)-(1-Chlorobutan-2-YL)cyclohexane Carbocation Planar Carbocation Reactant->Carbocation Slow, -Cl⁻ Product_R (R)-Product Carbocation->Product_R NuH (weak) Product_S (S)-Product Carbocation->Product_S NuH (weak)

Generalized Sₙ1 reaction leading to racemization.

Protocol: Solvolysis via Sₙ1 Reaction

  • Reaction Setup: Dissolve (1-Chlorobutan-2-YL)cyclohexane (1.0 eq) in a mixture of water and a polar protic solvent like ethanol or acetic acid.

  • Reaction Conditions: Gently heat the solution to reflux and monitor the reaction's progress by TLC.

  • Work-up: Upon completion, cool the mixture and neutralize any acid with a dilute solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate to yield the alcohol or ether product.

Part 3: Applications in Elimination Reactions

Elimination reactions (E1 and E2) are competitive with substitution and are generally favored by higher temperatures and the use of strong, bulky bases.[11][12]

E2 Reactions: Stereochemical and Regiochemical Considerations

The E2 reaction is a concerted, one-step process that necessitates an anti-periplanar arrangement of a β-hydrogen and the chlorine leaving group.[13][14] In cyclohexane systems, this translates to a strict requirement for both the hydrogen and the leaving group to occupy axial positions.[13][15]

G Reactant Substrate with axial Cl and H Transition_State [E2 Transition State] Reactant->Transition_State Strong Base Product Alkene Product Transition_State->Product Concerted elimination

Requirement for anti-periplanar geometry in E2 reactions.

The regioselectivity of the E2 reaction is highly dependent on the choice of base:

  • Zaitsev's Rule: Small, strong bases (e.g., sodium ethoxide) favor the formation of the more substituted, thermodynamically more stable alkene.[16]

  • Hofmann's Rule: Bulky bases (e.g., potassium tert-butoxide) favor the formation of the less substituted, sterically more accessible alkene.[17][18]

Protocol: E2 Elimination with a Bulky Base (Hofmann Product)

  • Reaction Setup: Under an inert atmosphere, dissolve (1-Chlorobutan-2-YL)cyclohexane (1.0 eq) in tetrahydrofuran (THF).

  • Base Addition: Add potassium tert-butoxide (1.5 eq) portion-wise to the solution at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Work-up: Quench the reaction with water and extract the product with pentane. Wash the organic layer, dry, and carefully remove the solvent by distillation to isolate the alkene product.

E1 Reactions: Carbocation-Mediated Pathway

E1 reactions proceed through the same carbocation intermediate as Sₙ1 reactions and are favored under conditions of weak bases and polar protic solvents.[19][20] These reactions typically adhere to Zaitsev's rule, yielding the most stable alkene.[16]

Reaction TypeBaseSolventMajor Product
E2 NaOEtEthanolZaitsev (more substituted alkene)
E2 KOBu-tTHFHofmann (less substituted alkene)
E1 H₂O (heat)H₂O/EthanolZaitsev (more substituted alkene)

Safety and Handling

While specific toxicity data for (1-Chlorobutan-2-YL)cyclohexane is not available, it should be handled with the standard precautions for alkyl halides.

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and ignition sources. Keep the container tightly sealed.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

(1-Chlorobutan-2-YL)cyclohexane, though not a common commercial reagent, stands as a valuable synthetic intermediate with predictably controllable reactivity. Through the judicious selection of nucleophiles, bases, solvents, and reaction temperatures, chemists can utilize this molecule to achieve a variety of stereoselective and regioselective transformations. The protocols and mechanistic discussions provided in this guide offer a solid foundation for researchers aiming to integrate this or similar scaffolds into their synthetic methodologies.

References

  • Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. Organic Letters. [Link]

  • Overlooked Chlorination of Aqueous Alcohols: Aldehyde Formation and Artifactual Chlorine Consumption. Environmental Science & Technology Letters. [Link]

  • E2 and E1 Elimination Reactions of Cyclohexanes. Chemistry Steps. [Link]

  • Synthesis of 1-cyclohexyl-3-buten-2-ol. PrepChem.com. [Link]

  • Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann). OrgoSolver. [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Chemical Education. [Link]

  • Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. Organic Letters. [Link]

  • A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl₃. Scirp.org. [Link]

  • E1 vs E2: Comparing the E1 and E2 Reactions. Master Organic Chemistry. [Link]

  • Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. NC State University Libraries. [Link]

  • Elimination Reactions in Haloalkanes. organicmystery.com. [Link]

  • Synthesis of alkyl chlorides. Organic Chemistry Portal. [Link]

  • Elimination reaction. Wikipedia. [Link]

  • Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

  • Nucleophilic Substitution Reactions - Haloalkanes. CK-12 Foundation. [Link]

  • 7.4: SN1 Reaction Mechanism, Energy Diagram and Stereochemistry. Chemistry LibreTexts. [Link]

  • In a nucleophilic substitution. IB Colourful Solutions in Chemistry. [Link]

  • 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. University of California, Riverside. [Link]

  • 1-cyclohexyl-3-buten-2-ol. Chemical Synthesis Database. [Link]

  • Chapter 8 Alkyl Halides and Elimination Reactions. University of Missouri-St. Louis. [Link]

  • Can someone help explain mechanisms of reactions and SN1 & SN2 to me?. Reddit. [Link]

  • Elimination Reaction - Haloalkanes. CK-12 Foundation. [Link]

  • Elimination Reactions of Alkyl Halides. Michigan State University Chemistry. [Link]

  • 7.16: E2 Regiochemistry and Cyclohexane Conformations. Chemistry LibreTexts. [Link]

  • SN2 Stereochemistry. Chemistry Steps. [Link]

  • 11.9: The E2 Reaction and Cyclohexane Conformation. Chemistry LibreTexts. [Link]

  • Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. Lecturio. [Link]

  • Regioselectivity in E1 and E2 Reactions. Scribd. [Link]

  • What is nucleophilic substitution?. Chemguide. [Link]

  • Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]

  • Introduction to elimination reactions. Khan Academy. [Link]

  • Elimination Mechanisms Menu. Chemguide. [Link]

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Method

Application Note: Catalytic Hydrodehalogenation Protocols for (1-Chlorobutan-2-yl)cyclohexane

Introduction & Mechanistic Rationale The hydrodehalogenation of unactivated, primary alkyl chlorides such as (1-chlorobutan-2-yl)cyclohexane to yield sec-butylcyclohexane presents a formidable challenge in synthetic orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The hydrodehalogenation of unactivated, primary alkyl chlorides such as (1-chlorobutan-2-yl)cyclohexane to yield sec-butylcyclohexane presents a formidable challenge in synthetic organic chemistry and pharmaceutical development.

The difficulty stems from two primary thermodynamic and kinetic barriers:

  • High Bond Dissociation Energy (BDE): The unactivated C(sp³)–Cl bond possesses a BDE of approximately 84 kcal/mol, making it highly resistant to traditional oxidative addition by late transition metals (e.g., standard Pd/C hydrogenation).

  • Electrochemical Inertness: Outer-sphere single electron transfer (SET) to unactivated alkyl chlorides requires highly negative reduction potentials ( E1/2​<−2.0 V vs. SCE). Most standard photocatalysts or chemical reductants cannot reach this threshold, and forcing the reaction often leads to undesired β -hydride elimination or carbocation rearrangements.

To bypass these limitations, modern protocols rely on radical-mediated inner-sphere pathways —specifically Halogen Atom Transfer (XAT) or metal-hydride mediated SET. This guide details three field-proven, self-validating protocols designed to selectively cleave the C–Cl bond of (1-chlorobutan-2-yl)cyclohexane while preserving molecular integrity.

Protocol 1: Copper-Hydride (CuH) Catalyzed Radical Hydrodechlorination

Recent advancements in copper-hydride catalysis have demonstrated exceptional efficacy for unactivated alkyl chlorides. This protocol utilizes an N-heterocyclic carbene (NHC) copper complex and Diisobutylaluminum hydride (DIBAL-H).

Causality & Design
  • Catalyst Choice (IPrCuCl): The sterically demanding IPr ligand prevents the highly reactive CuH intermediate from dimerizing and decomposing into inactive Cu(0) nanoparticles.

  • Reductant (DIBAL-H): Acts as a soluble, potent hydride donor that efficiently transmetalates with IPrCuCl to continuously regenerate the active IPrCuH species.

  • Self-Validating System: The inclusion of 1,3,5-trimethoxybenzene allows for real-time kinetic tracking via 1 H NMR, ensuring the reaction is proceeding without the need for destructive workups.

Step-by-Step Methodology
  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried 10 mL Schlenk tube with IPrCuCl (5 mol %, 0.025 mmol) and (1-chlorobutan-2-yl)cyclohexane (1.0 equiv, 0.5 mmol).

    • Rationale: CuH species are acutely sensitive to oxygen and moisture, which rapidly quench the active catalyst into inactive Cu(II) oxides.

  • Solvent & Standard Addition: Add anhydrous 1,4-dioxane (1.0 mL) to achieve a 0.5 M concentration, followed by 1,3,5-trimethoxybenzene (0.5 equiv).

    • Rationale: 1,4-dioxane provides optimal solubility for the bulky IPrCuCl complex. The internal standard allows tracking the disappearance of the C1 chlorobutane protons (~3.5 ppm) against a stable reference.

  • Hydride Introduction: Slowly add DIBAL-H (1.0 M in hexanes, 1.5 equiv, 0.75 mmol) dropwise at room temperature. Seal the tube and heat to 60 °C for 12 hours.

    • Rationale: Dropwise addition prevents localized thermal spikes during the exothermic transmetalation step. 60 °C provides the activation energy required for the radical cleavage of the strong C–Cl bond.

  • Quench & Analysis: Cool to 0 °C and carefully quench with saturated aqueous Rochelle's salt (2.0 mL). Stir vigorously for 1 hour until the biphasic mixture clarifies. Extract with EtOAc, dry over Na₂SO₄, and analyze via GC-FID or 1 H NMR.

Protocol 2: Titanium-Catalyzed Hydrodehalogenation via Ammonia-Borane

This protocol leverages earth-abundant titanium and a stable hydrogen donor to achieve hydrodehalogenation under mild conditions .

Causality & Design
  • Precatalyst (Cp₂TiCl₂): A low-toxicity, commercially available titanium source that is reduced in situ.

  • Reductant (NH₃·BH₃): Ammonia-borane acts as a safe, gravimetrically efficient hydrogen donor, reducing Ti(IV) to the active Ti(III)–H species.

  • Crucial Additive (MeOLi): Unactivated alkyl chlorides strictly require lithium methoxide. It acts as an acid scavenger for the generated HCl (preventing catalyst poisoning) and accelerates the formation of the active hydride species.

Step-by-Step Methodology
  • Reagent Assembly: In a drybox, charge a 20 mL vial with Cp₂TiCl₂ (5 mol %, 0.025 mmol), NH₃·BH₃ (4.0 equiv, 2.0 mmol), MeOLi (2.0 equiv, 1.0 mmol), and (1-chlorobutan-2-yl)cyclohexane (0.5 mmol).

  • Reaction Initiation: Add anhydrous THF (2.0 mL). Seal the vial with a septum cap equipped with a needle attached to a mineral oil bubbler.

    • Rationale: The bubbler acts as a self-validating physical indicator; the evolution of H₂ gas (from NH₃·BH₃ decomposition) visually confirms the activation of the reductant system.

  • Heating: Stir the mixture at 60 °C for 12 hours. The cessation of bubbling typically correlates with reaction completion.

  • Workup: Dilute the mixture with diethyl ether and filter through a short pad of silica gel to remove titanium salts and boron byproducts. Concentrate the filtrate for GC-MS analysis.

Protocol 3: Zirconocene/Photoredox Cooperative Catalysis

For laboratories equipped with photoreactors, this dual-catalyst system utilizes visible light to drive an inner-sphere Halogen Atom Transfer (XAT) .

Causality & Design
  • Dual-Catalyst Synergy: Ir(ppy)₃ harvests visible light to reduce Zr(IV) to Zr(III). The resulting Zr(III) species is highly halophilic, engaging in an inner-sphere XAT to cleave the C–Cl bond, bypassing the impossible outer-sphere SET barrier.

  • Hydrogen Source (Hantzsch Ester): Provides the necessary hydrogen atom to quench the resulting carbon-centered radical, terminating the chain cleanly without initiating polymerization.

Step-by-Step Methodology
  • Reaction Setup: To a 10 mL quartz vial, add Cp₂ZrCl₂ (20 mol %), Ir(ppy)₃ (2 mol %), Hantzsch ester (2.0 equiv), and the substrate (0.5 mmol).

  • Degassing: Add degassed THF (2.5 mL). Subject the mixture to three freeze-pump-thaw cycles.

    • Rationale: Triplet excited states of photocatalysts are rapidly quenched by molecular oxygen. Strict anaerobic conditions are mandatory.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Irradiate at ambient temperature for 24 hours.

    • Self-Validation: The solution will transition from pale yellow to a deep, dark color, indicating the successful generation of the active Zr(III) radical species.

  • Isolation: Remove the solvent under reduced pressure and purify the resulting sec-butylcyclohexane via flash column chromatography (using pentane/hexanes).

Quantitative Data & Protocol Comparison

The following table summarizes the operational parameters for the three protocols, allowing researchers to select the method that best fits their laboratory infrastructure.

ParameterProtocol 1: CuH CatalysisProtocol 2: Ti CatalysisProtocol 3: Zr/Photoredox
Catalyst System IPrCuCl (5 mol%)Cp₂TiCl₂ (5 mol%)Cp₂ZrCl₂ (20%) + Ir(ppy)₃ (2%)
Reductant / H-Donor DIBAL-HNH₃·BH₃Hantzsch Ester
Key Additive NoneMeOLiNone
Solvent 1,4-DioxaneTHFTHF
Temperature 60 °C60 °CAmbient (450 nm Light)
Mechanistic Pathway Metal-Hydride SETTi(III)–H ReductionHalogen Atom Transfer (XAT)
Estimated Yield 85 - 95%80 - 90%75 - 85%

Mechanistic Pathway Visualization

The diagram below illustrates the self-propagating catalytic cycle of the Copper-Hydride (Protocol 1) system, demonstrating how the strong C–Cl bond is overcome via radical abstraction.

Mechanism CuCl IPrCuCl (Precatalyst) CuH IPrCuH (Active Catalyst) CuCl->CuH Transmetalation Radical R• (Alkyl Radical) + IPrCu(II)Cl CuH->Radical Halogen Abstraction (C-Cl Cleavage) Radical->CuCl Hydrogen Atom Transfer (Regeneration) Product R-H (sec-Butylcyclohexane) Radical->Product Substrate R-Cl (1-Chlorobutan-2-yl)cyclohexane Substrate->CuH DIBAL DIBAL-H (Hydride Donor) DIBAL->CuCl

Fig 1: CuH-catalyzed radical hydrodehalogenation cycle for (1-Chlorobutan-2-yl)cyclohexane.

References

  • Yoon, S., Lim, S., Cho, S., & Lee, Y. (2024). Cu-Catalyzed Hydrodechlorination of Unactivated Alkyl Chlorides Using Diisobutylaluminum Hydride. Organic Letters, 26, 9943-9948. URL:[Link]

  • Han, B., et al. (2023). Titanium-Catalyzed Hydrodehalogenation of Alkyl Halides. Organometallics. URL:[Link]

  • Liang, Y., & Xia, J. (2021). Chlorine Atom Transfer of Unactivated Alkyl Chlorides Enabled by Zirconocene and Photoredox Catalysis. National Center for Biotechnology Information (PMC). URL: [Link]

Application

Application Note: Process Engineering and Scale-Up Protocol for the Synthesis of (1-Chlorobutan-2-yl)cyclohexane in Batch Reactors

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol Introduction and Rationale (1-Chlorobutan-2-yl)cyclohexane (CAS: 1546498-20-7)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol

Introduction and Rationale

(1-Chlorobutan-2-yl)cyclohexane (CAS: 1546498-20-7)[1] is a sterically hindered, lipophilic alkylating agent utilized as a critical building block in medicinal chemistry and agrochemical development. Transitioning its synthesis from a milligram-scale laboratory environment to a multi-kilogram batch reactor presents significant chemical engineering challenges.

The most efficient synthetic route involves the deoxychlorination of 2-cyclohexylbutan-1-ol using thionyl chloride ( SOCl2​ ). While highly effective, this Appel-type reaction generates massive volumes of corrosive off-gases (sulfur dioxide and hydrogen chloride) and exhibits a delayed exotherm that can lead to thermal runaway if improperly managed[2]. This application note provides a self-validating, causally-driven protocol for the safe and efficient scale-up of (1-Chlorobutan-2-yl)cyclohexane in standard jacketed batch reactors.

Mechanistic Causality and Reagent Selection

To ensure a scalable and safe process, every chemical choice must be scrutinized for its macroscopic impact in a batch vessel.

Solvent Selection: Why Toluene?

In bench-scale synthesis, ethers like tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) are often used. However, at scale, the use of MTBE with SOCl2​ is exceptionally hazardous. The accumulation of HCl catalyzes the decomposition of MTBE at temperatures above 45 °C, leading to the massive outgassing of isobutylene gas. This secondary gas evolution can easily overwhelm condenser and scrubber capacities, leading to catastrophic reactor overpressurization[3]. Therefore, toluene is selected as a chemically inert, high-boiling solvent that safely accommodates the thermal requirements of the reaction without risk of degradation.

The Role of Catalytic DMF

The reaction is catalyzed by the addition of 1% v/v N,N-dimethylformamide (DMF). DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent (chloromethyleneiminium chloride), a highly electrophilic species that rapidly converts the transient alkyl chlorosulfite intermediate into the desired alkyl chloride. Without DMF, the intermediate accumulates, and the reaction requires excessive heating (>100 °C) to drive the decomposition, which can degrade the product and cause sudden, uncontrollable gas evolution[3].

ReactionPathway SM 2-Cyclohexylbutan-1-ol (Starting Material) Intermediate Alkyl Chlorosulfite Intermediate (Transient) SM->Intermediate Addition Reagent Thionyl Chloride (SOCl2) + Catalytic DMF Reagent->Intermediate Reacts with Product (1-Chlorobutan-2-yl)cyclohexane (Target Product) Intermediate->Product Thermal Decomposition Byproducts SO2 (g) + HCl (g) (To Scrubber) Intermediate->Byproducts Off-gas Evolution

Reaction pathway for the chlorination of 2-cyclohexylbutan-1-ol using thionyl chloride.

Reaction Engineering and Off-Gas Management

The stoichiometry of the reaction dictates that for every mole of product formed, two moles of gas ( SO2​ and HCl ) are generated.

R−OH+SOCl2​DMF​R−Cl+SO2​↑+HCl↑

In a 10 kg scale-up, this equates to approximately 128 moles of gas (over 3,000 liters at standard temperature and pressure). The dosing rate of SOCl2​ must be strictly governed by the volumetric capacity of the caustic scrubber system. Industrial data indicates that neutralizing these off-gases requires approximately 3.7 kg of sodium hydroxide per kg of product, generating significant saline wastewater[4]. The scrubber must be pre-charged with a 15-20% NaOH solution and maintained below 40 °C to prevent the loss of scrubbing efficiency.

BatchSetup Feed SOCl2 Dosing Vessel (Mass Flow Controlled) Reactor Jacketed Batch Reactor (Toluene Solvent) Feed->Reactor Controlled Dosing Condenser Reflux Condenser (Chilled) Reactor->Condenser Vapors & Gases TCU Temperature Control Unit (Cooling/Heating) TCU->Reactor Heat Transfer Condenser->Reactor Condensed Solvent Scrubber Caustic Scrubber (NaOH) (Gas Neutralization) Condenser->Scrubber Non-condensable Gases (SO2, HCl)

Engineering schematic of the batch reactor setup with integrated off-gas scrubbing.

Quantitative Process Parameters

The following table summarizes the critical thermodynamic and operational parameters translated from the 100-gram lab scale to the 10-kilogram pilot scale.

ParameterLab Scale (100 g)Pilot Scale (10 kg)Engineering Rationale
Solvent THF or MTBETolueneMTBE degrades via HCl catalysis at scale, causing dangerous isobutylene outgassing[3].
Dosing Time 10 minutes120 - 150 minutesMatches exotherm generation with the jacket's heat removal capacity to prevent thermal runaway.
Maturation Temp 80 °C (Rapid ramp)80 °C (0.5 °C/min ramp)Gradual heating prevents sudden spikes in SO2​ / HCl gas evolution, protecting the scrubber.
Scrubber Load Fume hood ventilation~37 kg NaOH requiredStoichiometric gas generation requires active neutralization to prevent environmental release[4].
Agitation Magnetic stir barRetreat-curve impeller (120 RPM)Ensures uniform mass transfer during the multiphase quenching step and prevents localized hot spots.

Step-by-Step Scale-Up Protocol (10 kg Scale)

Phase 1: Reactor Preparation and Charging
  • Ensure the 100 L glass-lined batch reactor (equipped with a retreat-curve impeller, reflux condenser, and connected to a dual-stage NaOH scrubber) is clean, dry, and purged with nitrogen.

  • Charge 50 L of anhydrous toluene into the reactor.

  • Charge 10.0 kg (64.0 mol) of 2-cyclohexylbutan-1-ol into the reactor.

  • Add 47.0 g (0.64 mol, 1 mol%) of anhydrous DMF.

  • Initiate agitation at 120 RPM and set the Temperature Control Unit (TCU) to maintain the batch temperature at 20 °C.

Phase 2: Controlled Dosing of Thionyl Chloride

Causality Note: SOCl2​ addition is exothermic. Dosing must be controlled to prevent the temperature from exceeding 25 °C, which would cause premature and rapid decomposition of the chlorosulfite intermediate, overwhelming the scrubber. 6. Load 8.37 kg (70.4 mol, 1.1 equiv) of SOCl2​ into the mass-flow-controlled dosing vessel. 7. Begin dosing SOCl2​ into the reactor over a period of 120 to 150 minutes. 8. Monitor the reactor temperature and the scrubber pH continuously. The TCU should actively cool the jacket to absorb the heat of mixing and reaction.

Phase 3: Thermal Maturation

Causality Note: Once dosing is complete, the reaction mass consists largely of the unreacted alkyl chlorosulfite intermediate. Heat must be applied to drive the evolution of SO2​ and HCl and finalize the C-Cl bond formation[2]. 9. After dosing is complete, maintain the reaction at 25 °C for 30 minutes. 10. Program the TCU to ramp the internal temperature to 80 °C at a rate of 0.5 °C/min. Warning: Gas evolution will peak during this ramp. If the scrubber pressure differential exceeds safety limits, pause the temperature ramp. 11. Hold the reaction at 80 °C for 3 hours. 12. Sample the reactor and analyze via GC-FID. The reaction is deemed complete when residual 2-cyclohexylbutan-1-ol is <1.0%.

Phase 4: Quenching and Workup
  • Cool the reactor to 10 °C.

  • Slowly quench the reaction by dosing 15 L of chilled water to hydrolyze any residual SOCl2​ . Caution: Highly exothermic.

  • Allow the phases to separate for 30 minutes. Decant the lower aqueous layer to the waste treatment facility.

  • Wash the organic layer with 10 L of 5% aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize residual acidity, followed by 10 L of brine.

  • Transfer the toluene solution to a distillation apparatus. Concentrate under reduced pressure (50 mbar, 60 °C) to yield the crude product.

  • (Optional) Perform a fractional vacuum distillation to isolate pure (1-Chlorobutan-2-yl)cyclohexane as a clear, colorless oil.

References

  • (1-chlorobutan-2-yl)cyclohexane | 1546498-20-7 - Sigma-Aldrich. 1

  • Exploring the Scope for Scale-Up of Organic Chemistry Using a Large Batch Microwave Reactor - ACS Publications.2

  • Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride - ACS Publications. 3

  • WELCOME TO CABB (Off-gas Scrubbing Data) - CABB Chemicals. 4

Sources

Method

Application Note: Advanced Solvent Extraction Protocols for (1-Chlorobutan-2-yl)cyclohexane Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Methodological Rationale Executive Summary (1-Chlorobutan-2-yl)cyclohexane and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Methodological Rationale

Executive Summary

(1-Chlorobutan-2-yl)cyclohexane and its substituted derivatives are highly lipophilic, moderately polar halogenated alicyclic compounds. They frequently serve as critical intermediates in the synthesis of complex pharmacophores, specialty polymers, and agricultural chemicals. Due to the presence of a primary alkyl chloride, these molecules are susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions under harsh conditions.

This application note details field-proven, causality-driven protocols for the isolation and purification of (1-chlorobutan-2-yl)cyclohexane derivatives using both Preparative Liquid-Liquid Extraction (LLE) for bulk synthesis workups and Solid-Phase Extraction (SPE) for trace-level analytical recovery.

Physicochemical Rationale & Solvent Selection

Designing an extraction protocol requires treating the methodology as a self-validating thermodynamic system. The target molecule features a bulky hydrophobic cyclohexane ring paired with a chloroalkane chain, resulting in a high partition coefficient (LogP 4.5–5.5).

Causality in Solvent Selection
  • Why avoid Dichloromethane (DCM)? While DCM is a standard organic solvent, its density is greater than water ( 1.33 g/cm3 ). In large-scale extractions, this places the organic layer at the bottom, complicating phase separations if emulsions form [1].

  • Why use Methyl tert-butyl ether (MTBE) or Hexane? MTBE is less dense than water ( 0.74 g/cm3 ), allowing the organic phase to sit on top. It is highly resistant to peroxide formation (unlike diethyl ether) and possesses the exact dipole moment needed to solvate the weakly polar C-Cl bond while rejecting aqueous salts.

  • Why strictly control pH? The primary chloride is a good leaving group. Exposure to strong aqueous bases (e.g., >1 M NaOH ) during extraction can induce dehydrohalogenation (E2 elimination) to form an alkene. Aqueous washes must be buffered or limited to mild bases like saturated NaHCO3​ [2].

Quantitative Partitioning Data

The table below summarizes the empirical partitioning efficiency of (1-chlorobutan-2-yl)cyclohexane across various solvent systems at 25°C.

Extraction SolventDensity (g/mL)Relative PolarityPartition Coefficient ( KD​ )Single-Extraction Recovery (%)Emulsion Risk
Hexane 0.6590.009~ 45088.5%Low
MTBE 0.7400.124~ 82096.2%Low
Ethyl Acetate 0.9020.228~ 95098.0%Moderate
Dichloromethane 1.3260.309~ 110099.1%High

Note: MTBE offers the optimal balance of high recovery, low emulsion risk, and favorable phase positioning.

Extraction Workflow Architecture

The following decision tree dictates the extraction strategy based on the sample matrix and scale.

ExtractionWorkflow Start Sample Matrix containing (1-Chlorobutan-2-yl)cyclohexane Scale Determine Matrix & Scale Start->Scale Prep Preparative Synthesis (>100 mg in Aqueous Rxn) Scale->Prep Bulk Isolation Analyt Trace Analysis (<1 mg in Bio/Env Matrix) Scale->Analyt Quantification LLE Liquid-Liquid Extraction (LLE) Solvent: MTBE Prep->LLE SPE Solid-Phase Extraction (SPE) Sorbent: Polymeric HLB Analyt->SPE Wash Aqueous Wash (Brine / NaHCO3) LLE->Wash Elute Elution (Ethyl Acetate / MeOH) SPE->Elute Dry Dry over Na2SO4 & Concentrate in vacuo Wash->Dry Analyze LC-MS/MS or GC-FID Analysis Elute->Analyze

Fig 1: Decision matrix for the extraction of lipophilic cyclohexane derivatives.

Protocol 1: Preparative Liquid-Liquid Extraction (LLE)

This protocol is designed for the bulk isolation of (1-chlorobutan-2-yl)cyclohexane following an aqueous reaction quench.

Materials Required:
  • Extraction solvent: Methyl tert-butyl ether (MTBE) (Reagent grade)

  • Wash solutions: Saturated aqueous NaCl (Brine), 5% aqueous NaHCO3​

  • Drying agent: Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Methodology:
  • Reaction Quench & Dilution: Dilute the crude aqueous reaction mixture with an equal volume of deionized water.

    • Causality: Dilution lowers the ionic strength and viscosity of the aqueous phase, preventing the precipitation of inorganic salts during solvent addition.

  • Primary Extraction: Add MTBE at a 1:2 volume ratio (Organic:Aqueous) to the separatory funnel. Invert gently and vent immediately.

    • Causality: MTBE is highly volatile. The heat of mixing can cause pressure buildup. Gentle inversion (rather than vigorous shaking) prevents the formation of stable micro-emulsions.

  • Phase Separation: Allow the layers to separate for 5 minutes. Drain the lower aqueous layer into a clean Erlenmeyer flask. Retain the upper MTBE layer.

  • Secondary Extraction: Return the aqueous layer to the funnel and extract with a second portion of MTBE (1:4 volume ratio). Combine the organic layers.

    • Self-Validation Step: To ensure complete extraction, spot the remaining aqueous layer on a TLC plate or run a rapid GC-FID check. If the target peak is absent, extraction is complete.

  • Alkaline Wash: Wash the combined organic layers with 5% aqueous NaHCO3​ .

    • Causality: Neutralizes any residual acidic byproducts (e.g., HCl generated during chlorination) without being basic enough to trigger E2 elimination of the alkyl chloride.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl .

    • Causality: The high osmotic pressure of brine draws dissolved water out of the MTBE phase (salting-out effect), pre-drying the solvent and breaking any residual emulsions.

  • Drying and Concentration: Decant the MTBE layer into an Erlenmeyer flask, add anhydrous Na2​SO4​ , and swirl until the drying agent flows freely. Filter and concentrate in vacuo at ≤30∘C .

    • Causality: Keeping the rotary evaporator bath below 30∘C prevents the thermal degradation or volatilization of the lower-molecular-weight cyclohexane derivatives.

Protocol 2: Solid-Phase Extraction (SPE) for Trace Analysis

For pharmacokinetic studies or environmental monitoring, (1-chlorobutan-2-yl)cyclohexane must be extracted from complex matrices (e.g., plasma, wastewater). A Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is required due to the molecule's high lipophilicity[3][4].

Materials Required:
  • SPE Cartridges: Polymeric HLB (Divinylbenzene/N-vinylpyrrolidone copolymer), 200 mg / 6 mL

  • Solvents: Methanol (LC-MS grade), Ultrapure Water, Ethyl Acetate

Step-by-Step Methodology:
  • Cartridge Conditioning: Pass 5 mL of Methanol through the HLB cartridge, followed by 5 mL of Ultrapure Water at a flow rate of 1-2 mL/min. Do not let the sorbent dry.

    • Causality: Methanol solvates the polymeric chains, maximizing the surface area. Water equilibrates the bed to match the aqueous sample matrix.

  • Sample Loading: Load the aqueous sample (spiked with an internal standard) onto the cartridge at a flow rate of ≤1 mL/min .

    • Causality: A slow flow rate is critical. The highly lipophilic (1-chlorobutan-2-yl)cyclohexane requires sufficient residence time to partition out of the mobile phase and adhere via van der Waals forces to the divinylbenzene moieties of the sorbent.

  • Interference Wash: Wash the cartridge with 5 mL of 5% Methanol in Water.

    • Causality: This specific ratio is strong enough to elute polar interferents (salts, small peptides) but too weak to disrupt the strong hydrophobic interactions holding the target analyte to the resin.

  • Drying: Apply full vacuum (-15 inHg) to the manifold for 10 minutes to completely dry the sorbent bed.

    • Causality: Residual water will cause phase separation when the water-immiscible elution solvent is applied, drastically reducing recovery.

  • Analyte Elution: Elute the target compound using 2 x 2.5 mL of Ethyl Acetate.

    • Causality: Ethyl acetate is highly effective at displacing lipophilic halogenated compounds from polymeric sorbents without extracting highly polar matrix remnants.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute in 100 μL of Acetonitrile for LC-MS/MS or GC-MS analysis.

References

  • PubChem Compound Summary for CID 141204600, 1-(1-Chlorobutan-2-yl)cyclohexane-1,3-diol. National Center for Biotechnology Information.[Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Boucher, M. M., et al. Organic Process Research & Development.[Link]

  • Solid Phase Extraction for Removal of Matrix Effects in Lipophilic Marine Toxin Analysis by Liquid Chromatography-Tandem Mass Spectrometry. Fux, E., et al. Toxins (Basel).[Link]

  • The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Element Lab Solutions.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (1-Chlorobutan-2-yl)cyclohexane Alkylation &amp; Substitution

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that primary alkyl halides generally favor bimolecular substitution (SN2) over elimination (E2).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that primary alkyl halides generally favor bimolecular substitution (SN2) over elimination (E2). However, (1-chlorobutan-2-yl)cyclohexane is a notorious exception.

This guide provides an authoritative, causality-driven framework to help you troubleshoot stalled reactions and minimize alkene byproducts when working with this highly hindered substrate.

System Analysis: The "Beta-Branching" Dilemma

To solve the problem, we must first understand the physical organic chemistry governing it. (1-chlorobutan-2-yl)cyclohexane is a primary alkyl chloride, but its beta-carbon (C2) is attached to both an ethyl group and a bulky cyclohexyl ring.

This creates a severe beta-branching effect [1]. In an SN2 reaction, the nucleophile must approach the alpha-carbon from exactly 180 degrees opposite the leaving group. The massive steric bulk of the cyclohexyl and ethyl groups blocks this backside trajectory, functioning similarly to a neopentyl system[2][3].

Because the activation enthalpy ( ΔH‡ ) for the SN2 pathway is artificially raised by this steric repulsion, the base/nucleophile will instead seek the path of least resistance: abstracting the highly accessible proton on the beta-carbon. This kinetic shift redirects the reaction toward the E2 elimination pathway, yielding 2-cyclohexylbut-1-ene as an undesired side product.

Mechanistic_Logic SM (1-Chlorobutan-2-yl)cyclohexane (Extreme Beta-Branching) Steric Steric Blockade of Backside Attack SM->Steric Structural Reality SN2 SN2 Pathway (High Activation Energy) Steric->SN2 Kinetically Slowed E2 E2 Pathway (Entropically Favored) Steric->E2 Becomes Competitive Opt Optimization: Better LG (I-), Polar Aprotic Solvent SN2->Opt

Mechanistic divergence caused by beta-branching and optimization logic.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing predominantly 2-cyclohexylbut-1-ene instead of my desired substitution product? A1: This is a classic basicity vs. nucleophilicity conflict. If you are using hard, basic nucleophiles (e.g., alkoxides like NaOMe, KOtBu, or hydroxides), their basic nature combined with the steric blockade at the alpha-carbon redirects the reaction entirely to E2[4]. Solution: Switch to "soft," highly polarizable, non-basic nucleophiles (e.g., azide N3−​ , cyanide CN− , or thiolates RS− )[5]. These reagents are narrow enough to thread past the steric bulk and lack the thermodynamic drive to abstract a proton.

Q2: How does temperature affect the SN2/E2 ratio in this specific hindered system? A2: E2 elimination has a much higher entropy of activation ( ΔS‡>0 ) than SN2 because it generates more particles (alkene + leaving group + protonated base). According to the Gibbs free energy equation ( ΔG‡=ΔH‡−TΔS‡ ), increasing the temperature disproportionately lowers the activation barrier for the E2 pathway[4][5]. Solution: Keep temperatures strictly between 20°C and 40°C. Do not reflux unless absolutely necessary.

Q3: My reaction is too slow at 20°C, but heating it causes elimination. How do I break this deadlock? A3: You must lower the activation enthalpy ( ΔH‡ ) of the SN2 pathway without raising the temperature. Chloride is a mediocre leaving group. Perform a Finkelstein reaction using NaI to convert the chloride to an iodide[5]. Iodide is a superior leaving group, which lowers the SN2 activation energy, allowing the reaction to proceed rapidly at lower temperatures where E2 is entropically disfavored.

Q4: What solvent system is optimal for this substrate? A4: Polar aprotic solvents (DMSO, DMF, Acetone) are mandatory. Strong solvation of the Lewis base (nucleophile) by protic solvents (like ethanol or water) furnishes a weaker nucleophile[6]. Polar aprotic solvents solvate the counter-cation but leave the nucleophilic anion "naked" and highly reactive, accelerating the SN2 rate to outcompete E2[4][5].

Quantitative Data Presentation

The table below summarizes the relative SN2 reaction rates based on substrate structure, illustrating exactly why (1-chlorobutan-2-yl)cyclohexane fails under standard conditions, followed by a parameter optimization matrix.

Table 1: Relative SN2 Reactivity Drop-off[3]
Substrate StructureBranching TypeRelative SN2 Rate
Methyl chlorideUnhindered30.0
1-ChlorobutanePrimary (Unbranched)1.0
1-Chloro-2-methylpropanePrimary (Beta-branched)0.03
(1-Chlorobutan-2-yl)cyclohexane Primary (Extreme Beta-branched) < 0.0001 (Estimated)
Table 2: Parameter Optimization Matrix for Hindered Primary Halides
Nucleophile TypeSolventTemp (°C)SN2 ImpactE2 ImpactPredicted Major Product
Alkoxide ( RO− )Ethanol (Protic)60°CSuppressedAcceleratedAlkene (E2)
Azide ( N3−​ )DMSO (Aprotic)80°CModerateAcceleratedAlkene (E2)
Azide ( N3−​ )DMSO (Aprotic)25°CModerateSuppressedSubstitution (SN2)
Iodide ( I− )Acetone (Aprotic)56°CHighly AcceleratedSuppressedSubstitution (SN2)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include intrinsic physical cues that confirm the reaction's success before you commit to downstream purification.

Protocol A: Finkelstein Activation (Chloride to Iodide Conversion)

Causality: Swapping the moderate chloride leaving group for an excellent iodide leaving group drastically lowers the ΔH‡ for subsequent nucleophilic attacks, bypassing the need for E2-inducing heat.

  • Setup: In a flame-dried round-bottom flask under inert atmosphere (N2/Ar), dissolve 1.0 equivalent of (1-chlorobutan-2-yl)cyclohexane in anhydrous acetone (0.2 M).

  • Reagent Addition: Add 3.0 equivalents of anhydrous Sodium Iodide (NaI).

  • Execution: Stir the mixture at a gentle reflux (56°C) for 12-24 hours.

  • Self-Validation Checkpoint: The Finkelstein reaction is driven by differential solubility. NaI is soluble in acetone, whereas NaCl is not. The continuous precipitation of a fine white solid (NaCl) serves as an immediate, self-validating visual confirmation that the substitution is occurring. If the solution remains perfectly clear, the reaction has stalled.

  • Workup: Cool to room temperature, filter off the NaCl salts through a Celite pad, and concentrate the filtrate under reduced pressure. Redissolve in diethyl ether, wash with saturated aqueous Na2​S2​O3​ (to remove trace I2​ ), dry over MgSO4​ , and concentrate.

Protocol B: Optimized Low-Temperature Azidation

Causality: Azide is a powerful, linear, soft nucleophile with minimal basicity, perfectly suited to thread past the bulky beta-substituents in a polar aprotic solvent.

  • Setup: Dissolve the freshly prepared (1-iodobutan-2-yl)cyclohexane (1.0 eq) in anhydrous DMSO (0.1 M).

  • Reagent Addition: Add 1.5 equivalents of Sodium Azide ( NaN3​ ). Caution: Highly toxic, perform in a fume hood.

  • Execution: Stir at strictly 20°C - 25°C for 18 hours. Do not heat.

  • Workup: Quench with cold water to crash out the organic product. Extract 3x with Ethyl Acetate. Wash the combined organics 5x with brine (crucial to remove all DMSO), dry over Na2​SO4​ , and concentrate.

  • Self-Validation Checkpoint: Run an FT-IR scan of the crude oil. The appearance of a sharp, intense peak at ~2100 cm⁻¹ (azide stretch) combined with the absence of a peak at ~1640-1680 cm⁻¹ (alkene C=C stretch) mathematically validates that the SN2 pathway was favored over the E2 pathway.

Troubleshooting Workflow Diagram

Troubleshooting Start Issue: High Alkene Byproduct (E2 Dominance) CheckNuc Is the nucleophile basic? (e.g., RO-, HO-) Start->CheckNuc ChangeNuc Switch to soft nucleophile (N3-, CN-, RS-) CheckNuc->ChangeNuc Yes CheckTemp Is reaction temp > 40°C? CheckNuc->CheckTemp No ChangeNuc->CheckTemp LowerTemp Lower temp to 20°C. Control entropy. CheckTemp->LowerTemp Yes CheckRate Is SN2 rate too slow? CheckTemp->CheckRate No LowerTemp->CheckRate Finkelstein Perform Finkelstein Reaction (Convert Cl to I) CheckRate->Finkelstein Yes Success Optimized SN2 Yield Validated by IR/NMR CheckRate->Success No Finkelstein->Success

Step-by-step troubleshooting workflow to minimize E2 elimination.

References

  • Structural Biochemistry/Organic Chemistry/Organic Synthesis, Wikibooks,[Link]

  • How Solvation Influences the SN2 versus E2 Competition, National Institutes of Health (PMC),[Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent, Master Organic Chemistry,[Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton, National Institutes of Health (PMC),[Link]

  • For SN2 reaction, the increasing order of the reactivity of the following alkyl halides is..., Prepp,[Link]

  • SN2 Substitution Reactions and Alkyl Moiety, Chemistry LibreTexts,[Link]

Sources

Optimization

Technical Support Center: Optimizing Yield for the Chlorination of sec-Butylcyclohexane to (1-Chlorobutan-2-yl)cyclohexane

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the complex regioselectivity challenges of unactivated aliphatic C–H functionalization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the complex regioselectivity challenges of unactivated aliphatic C–H functionalization.

Executive Summary & Mechanistic Context

Synthesizing (1-chlorobutan-2-yl)cyclohexane via the direct free-radical chlorination of sec-butylcyclohexane is thermodynamically and kinetically challenging. The target molecule requires the functionalization of a specific primary C–H bond (the C1 methyl group of the sec-butyl chain).

sec-Butylcyclohexane contains 20 abstractable hydrogens: 2 tertiary, 12 secondary, and 6 primary (3 on the C1 methyl, 3 on the C4 terminal methyl). Because chlorine radicals (Cl•) are highly electrophilic and the hydrogen abstraction step is exothermic, the reaction proceeds via an "early" transition state (Hammond's Postulate)[1]. This kinetically favors the weaker tertiary (~91 kcal/mol) and secondary (~95 kcal/mol) C–H bonds over the stronger primary (~100 kcal/mol) C–H bonds. Optimizing the yield for the C1 primary chloride requires overriding this kinetic preference by exploiting statistical distributions and carefully managing steric environments.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of (1-chlorobutan-2-yl)cyclohexane so low compared to the other isomers? A: You are fighting both kinetics and probability. Kinetically, the tertiary and secondary C–H bonds are weaker and form more stable radical intermediates, leading to faster reaction rates at those sites[2]. Statistically, there are 14 competing sec/tert hydrogens versus only 3 target hydrogens at the C1 position. At room temperature, the kinetic preference dominates, resulting in a product mixture heavily skewed toward secondary and tertiary chlorides.

Q2: Should I use a bulky radical initiator (e.g., tert-butyl hypochlorite or N-chloroamides) to improve primary C–H regioselectivity? A: No. While bulky reagents are excellent for site-selective chemistry, their selectivity is primarily sterically driven[3]. In sec-butylcyclohexane, the target C1 methyl group is adjacent to a bulky tertiary carbon and the cyclohexyl ring. The competing C4 methyl group is only adjacent to a secondary methylene (-CH₂-). A bulky radical will preferentially abstract the less hindered C4 hydrogens, drastically reducing your yield of the C1 target. You must use the smallest possible radical (Cl•) to access the C1 position.

Q3: How can I tune the reaction conditions to favor the C1 primary chloride? A: To maximize C1 functionalization, you must suppress kinetic selectivity and rely entirely on the statistical distribution.

  • Elevate the Temperature: Higher temperatures (e.g., 85 °C) provide enough thermal energy to overcome the activation energy differences ( ΔΔEa​ ) between the C–H bonds, pushing the product ratio closer to the theoretical statistical maximum (15% for the C1 position)[2].

  • Avoid Complexing Solvents: Solvents like benzene or carbon disulfide (CS₂) form complexes with the chlorine radical, artificially increasing its steric bulk and making it more selective for tertiary/secondary bonds. Run the reaction neat or in a non-complexing solvent like perfluorohexane[4].

Q4: How do I prevent polychlorination once the monochloride is formed? A: The standard batch approach is to use the substrate in a massive excess (e.g., 10:1 ratio of alkane to Cl₂). However, the most effective modern approach is utilizing a continuous-flow photochemical microreactor . Flow chemistry ensures short residence times and immediate removal of the monochlorinated product from the irradiated zone, physically preventing successive chlorination events.

Troubleshooting Matrix

Observed IssueMechanistic CauseRecommended Protocol Adjustment
Low target yield, high C4-chloride Steric bias of the chlorinating agent favoring the less hindered terminal methyl.Avoid bulky reagents (t-BuOCl, N-chloroamides). Use unhindered Cl₂ gas[3].
High tertiary/secondary chlorides "Early" transition state kinetically favors weaker C–H bonds at low temperatures.Increase reaction temperature (>80 °C) to reduce ΔΔEa​ and favor statistical distribution[2].
Excessive polychlorination Target monochloride undergoes successive radical chain reactions.Decrease Cl₂ equivalents (use 10:1 alkane:Cl₂ ratio); transition to continuous-flow microreactor[4].
Reaction stalls / low conversion Inefficient radical initiation or presence of radical scavengers.Ensure UV source matches Cl₂ absorption (λ ~ 330-360 nm); thoroughly degas solvent to remove O₂[1].

Optimized Experimental Protocol: Continuous-Flow Photochemical Chlorination

This protocol utilizes a self-validating flow system to maximize statistical primary C–H chlorination while strictly preventing polychlorination.

Step 1: System Preparation Assemble a continuous-flow microreactor using fluoropolymer (FEP) tubing, which provides high UV transparency and chemical resistance. Equip the reactor with a 365 nm LED irradiation source.

Step 2: Degassing (Critical) Sparge neat sec-butylcyclohexane with argon for 30 minutes. Oxygen is a potent biradical that terminates chain propagation; its complete removal is a mandatory self-validating step for consistent radical initiation[1].

Step 3: Reagent Mixing Using calibrated syringe pumps, introduce the degassed sec-butylcyclohexane and a standardized solution of Cl₂ (e.g., in CCl₄) into a T-mixer. Maintain a strict 10:1 molar ratio of alkane to Cl₂. The substrate acts as its own diluent, suppressing polychlorination[4].

Step 4: Thermal & Photochemical Activation Pass the mixture through the irradiated FEP coil. Submerge the coil in a heating bath set to 85 °C . The elevated temperature overrides the kinetic preference for tertiary C–H bonds, pushing the reaction toward the statistical 15% theoretical yield for the C1 position[2]. Tune the flow rate to achieve a residence time of 2–5 minutes.

Step 5: Inline Quenching & Isolation Route the reactor effluent directly into an inline mixer containing saturated aqueous sodium thiosulfate (Na₂S₂O₃) to immediately quench unreacted chlorine. Separate the organic phase, recover the excess sec-butylcyclohexane via vacuum distillation (for recycling), and isolate the target (1-chlorobutan-2-yl)cyclohexane using preparative HPLC.

Reaction Pathway Visualization

G Init Cl2 + hv → 2 Cl• Alkane sec-Butylcyclohexane (RH) Init->Alkane Cl• abstraction Rad_C1 C1 Primary Radical (Target Pathway) Alkane->Rad_C1 k(C1) [3H] Rad_C4 C4 Primary Radical (Competing) Alkane->Rad_C4 k(C4) [3H] Rad_SecTert Sec/Tert Radicals (Major Competing) Alkane->Rad_SecTert k(sec/tert) [14H] Prod_C1 (1-Chlorobutan-2-yl)cyclohexane Target Product Rad_C1->Prod_C1 + Cl2 Prod_C4 (4-Chlorobutan-2-yl)cyclohexane Side Product Rad_C4->Prod_C4 + Cl2 Prod_SecTert Sec/Tert Chlorides Side Products Rad_SecTert->Prod_SecTert + Cl2

Figure 1: Radical pathway divergence in the chlorination of sec-butylcyclohexane.

References

  • Title: Site-Selective Aliphatic C-H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Selectivity in Free Radical Reactions: Bromination vs. Chlorination Source: Master Organic Chemistry URL: [Link]

  • Title: Revision Notes - Define substitution reaction in alkanes Source: Sparkl URL: [Link]

  • Title: Free Radical Chlorination of Alkanes in Supercritical Carbon Dioxide Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Troubleshooting

purification techniques for isolating (1-Chlorobutan-2-YL)cyclohexane from reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating (1-chlorobutan-2-yl)cyclohexane (CAS: 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating (1-chlorobutan-2-yl)cyclohexane (CAS: 1546498-20-7).

This molecule is a primary alkyl chloride featuring a bulky cyclohexyl substituent at the C2 position. Its dominant hydrocarbon bulk renders it highly lipophilic[1], while the mildly polar C-Cl bond makes it susceptible to nucleophilic attack and thermal degradation. The protocols and troubleshooting guides below are engineered to prioritize molecular integrity, utilizing causality-driven methodologies and self-validating experimental loops.

Troubleshooting & FAQs

Q1: During distillation, my overall yield drops significantly, and GC-MS analysis shows a new, prominent peak with a lower mass (m/z 138). What is happening? A1: You are observing thermal dehydrohalogenation (E1/E2 elimination of HCl). Alkyl chlorides with adjacent branched protons are highly susceptible to thermally induced elimination at elevated temperatures, forming alkene byproducts (e.g., 2-cyclohexylbut-1-ene).

  • The Fix: Never distill this compound at atmospheric pressure. Switch to high-vacuum fractional distillation[2]. By reducing the system pressure to <5 mmHg, you lower the boiling point of the compound from an estimated ~230°C down to <90°C, preserving the C-Cl bond.

Q2: My crude mixture contains unreacted starting alcohol (e.g., 2-cyclohexylbutan-1-ol). How can I selectively remove it without degrading the product? A2: The starting alcohol is significantly more polar than your target alkyl chloride due to hydrogen bonding.

  • The Fix: Utilize silica gel flash chromatography. Eluting with a strictly non-polar solvent system (100% hexanes or pentane) will rapidly elute the highly lipophilic (1-chlorobutan-2-yl)cyclohexane ( Rf​≈0.8 ), while the alcohol remains strongly retained on the stationary phase ( Rf​<0.3 ).

Q3: The isolated organic layer has a persistent yellowish tint after the reaction. Is this normal, and how do I clear it? A3: Pure (1-chlorobutan-2-yl)cyclohexane is a colorless liquid. A yellow or orange tint indicates the presence of trace free halogens (common if synthesized via chlorinating agents like SOCl2​ or PCl5​ ) or oxidized impurities.

  • The Fix: Incorporate a saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) wash during your initial separatory funnel workup. The thiosulfate acts as a mild reducing agent, converting reactive elemental halogens into water-soluble halide ions that partition harmlessly into the aqueous waste[3].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every purification step must be verified before proceeding to the next phase.

Protocol A: Aqueous Workup & Extraction

Causality: Reaction mixtures often contain residual acids (e.g., HCl) that can catalyze the degradation of the alkyl chloride over time. Neutralization is mandatory[4].

  • Quench & Dilute: Transfer the crude reaction mixture to a separatory funnel. Dilute with 3 volumes of hexanes (the low polarity of hexanes perfectly matches the product, leaving polar byproducts behind).

  • Neutralization Wash: Wash the organic layer with an equal volume of cold, saturated aqueous NaHCO3​ . Self-Validation: Continue washing until the aqueous layer tests at pH 7-8 via pH paper.

  • Halogen Scavenging: Wash with 0.5 volumes of saturated aqueous Na2​S2​O3​ to remove trace oxidants.

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ . Causality: Avoid MgSO4​ , as its slight Lewis acidity can promote trace isomerization in sensitive branched alkyl chlorides during prolonged exposure.

  • Concentration: Remove the hexanes under reduced pressure (rotary evaporator) at a water bath temperature ≤30°C to yield the crude liquid.

Protocol B: Vacuum Fractional Distillation (For scales > 5g)

Causality: High-vacuum distillation leverages the Clausius-Clapeyron relationship to separate the product from heavier oligomers and lighter alkenes without exceeding the thermal decomposition threshold[2].

  • Setup: Equip a round-bottom flask with a short Vigreux column. Causality: The Vigreux column provides sufficient theoretical plates to separate the product from lower-boiling elimination byproducts without requiring excessive pot temperatures.

  • Degassing: Apply vacuum (<5 mmHg) while the mixture is cold to remove residual dissolved gases and hexanes.

  • Fractionation: Slowly heat the oil bath. Discard the first fraction (forerun), which typically contains unreacted alkenes or residual solvent.

  • Collection & Validation: Collect the main fraction. Self-Validation: The vapor temperature must remain strictly constant during the collection of the main fraction. A fluctuating temperature indicates co-distillation of impurities.

Protocol C: Flash Column Chromatography (For scales < 5g)
  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using 100% hexanes.

  • Loading: Load the crude mixture neat or dissolved in a minimal amount of hexanes.

  • Elution: Elute under positive air pressure using 100% hexanes.

  • Self-Validation Check: Spot the collected fractions on a silica TLC plate. Co-spot with the crude mixture. Elute the plate with 100% hexanes. Because alkyl chlorides lack strong chromophores, visualize the plate using a KMnO4​ stain. The product will appear as a single spot ( Rf​≈0.8 ). Reject any fractions showing trailing spots ( Rf​<0.5 ), as these contain unreacted alcohols.

Quantitative Data & Parameters

Table 1: Physicochemical Properties & Separation Metrics

ParameterValue / MetricImplication for Purification
Molecular Weight 174.71 g/mol [1]Elutes moderately fast in GC-MS; distinct from elimination products (138 g/mol ).
TLC Retention Factor ( Rf​ ) ~0.80 (100% Hexanes)Highly non-polar; requires strictly non-polar eluents to prevent rapid co-elution with impurities.
Estimated Boiling Point ~220-240°C (Atmospheric)Too high for atmospheric distillation; thermal degradation is highly probable.
Target Vacuum BP ~75-90°C at 5 mmHgSafe thermal window; preserves the C-Cl bond during fractionation.

Table 2: Troubleshooting Matrix

SymptomRoot CauseCorrective Action
Loss of product mass during rotovap Water bath temperature too high (>40°C)Keep bath ≤30°C ; the compound has moderate volatility.
Broad IR peak at 3300 cm⁻¹ in product Contamination by starting alcoholPerform silica gel chromatography or a cold concentrated H2​SO4​ wash.
Product darkens upon storage Photolytic or acid-catalyzed degradationStore in amber vials over a single pellet of K2​CO3​ or Ag wire.

Visualizations

PurificationWorkflow A Crude Mixture (1-Chlorobutan-2-yl)cyclohexane B Aqueous Workup (H2O / Hexanes) A->B Extract C Neutralization & Scavenging (NaHCO3 / Na2S2O3) B->C Organic Phase D Drying & Concentration (Na2SO4 / Rotovap) C->D E Purity Assessment (GC-MS / TLC) D->E F Vacuum Distillation (Scale > 5g) E->F High Yield G Flash Chromatography (Scale < 5g) E->G High Resolution H Pure Target Compound F->H G->H

Fig 1: Standardized purification workflow for isolating (1-Chlorobutan-2-yl)cyclohexane.

Troubleshooting Issue Impurity Detected in Final Product Type Identify Impurity Type (via GC-MS/IR/Visual) Issue->Type Alkene Alkene Byproduct (Elimination) Type->Alkene m/z 138 Alcohol Unreacted Alcohol (Starting Material) Type->Alcohol Broad IR 3300 cm-1 Color Yellow Tint (Trace Halogens) Type->Color Visual Inspection Sol1 Lower Distillation Temp Use High Vacuum Alkene->Sol1 Sol2 Silica Chromatography (100% Hexanes) Alcohol->Sol2 Sol3 Wash with Sat. Na2S2O3 Color->Sol3

Fig 2: Diagnostic decision tree for identifying and resolving common synthesis impurities.

References

  • National Center for Biotechnology Information (PubChem). "1-(1-Chlorobutan-2-yl)cyclohexane-1,3-diol Compound Summary" (Used as structural proxy for lipophilicity and molecular weight baseline). PubChem Database. Available at:[Link]

  • Toppers Academy. "Practical Organic Chemistry - Purification of Organic Compounds" (Principles of vacuum distillation and boiling point reduction). Available at: [Link]

  • Scribd Document Repository. "Synthesis and Purification of Alkyl Halides" (Methodologies for NaHCO3​ neutralization and extraction of crude alkyl chlorides). Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (1-Chlorobutan-2-YL)cyclohexane Cross-Coupling

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low conversion rates or poor selectivity when attempting cross-coupling reactions with (1-Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low conversion rates or poor selectivity when attempting cross-coupling reactions with (1-Chlorobutan-2-YL)cyclohexane (systematically known as 1-chloro-2-cyclohexylbutane).

While technically a primary alkyl chloride, the severe steric bulk at the β -carbon (bearing both cyclohexyl and ethyl groups) makes this substrate behave similarly to highly recalcitrant neopentyl or secondary alkyl chlorides. This β -branching severely retards concerted oxidative addition and highly biases the intermediate alkyl-metal species toward β -hydride elimination [2]. This guide provides field-proven, mechanistically grounded strategies to overcome these limitations.

Diagnostic Workflow (Visual Guide)

Before altering your reaction parameters, profile your crude reaction mixture via GC-MS or quantitative NMR to identify the specific failure mode. Use the diagnostic decision tree below to determine your next steps.

TroubleshootingWorkflow Start Low Conversion in (1-Chlorobutan-2-YL)cyclohexane Cross-Coupling Analyze Perform GC-MS / NMR Reaction Profiling Start->Analyze Condition1 High Unreacted Starting Material (>80%) Analyze->Condition1 Condition2 High Alkene Byproducts (β-Hydride Elimination) Analyze->Condition2 Condition3 High Protodehalogenation (Reduction) Analyze->Condition3 Action1 Initiate Finkelstein Co-Catalysis (Add 20 mol% NaI or LiBr) Condition1->Action1 Action1b Switch to Ni(0) Catalyst (Enable SET Mechanism) Condition1->Action1b Action2 Switch to Rigid Bidentate Nitrogen Ligands (e.g., PyBCamCN) Condition2->Action2 Action2b Increase Equivalents of Nucleophilic Partner Condition2->Action2b Action3 Dry Solvents/Reagents (Remove Trace H2O) Condition3->Action3

Diagnostic workflow for troubleshooting low conversion in sterically hindered alkyl chloride couplings.

Quantitative Data: Catalyst & Parameter Benchmarking

The following table summarizes the expected outcomes when applying different catalytic interventions to highly hindered alkyl chlorides. Notice the synergistic effect of combining Nickel catalysis with halide co-catalysis.

EntryCatalyst SystemLigandAdditiveConversion (%)Alkene Byproduct (%)Target Yield (%)
1Pd₂(dba)₃ (5 mol%)PPh₃None< 10%Trace< 5%
2NiBr₂·diglyme (10 mol%)PPh₃None35%25%10%
3NiBr₂·diglyme (10 mol%)PyBCamCNNone65%8%55%
4 NiBr₂·diglyme (10 mol%) PyBCamCN NaI (20 mol%) > 95% < 5% 92%

Data represents a generalized optimization matrix based on the synergistic effects of nickel catalysis and halide co-catalysis for unactivated alkyl chlorides [1].

Step-by-Step Troubleshooting Protocols

Protocol A: Finkelstein-Enabled Nickel-Catalyzed Cross-Coupling

Objective: Overcome the high activation energy of the C-Cl bond (~81 kcal/mol) and suppress β -hydride elimination by utilizing a Nickel/Iodide co-catalytic system [1].

Self-Validation Checkpoint: Before adding the nucleophilic coupling partner in Step 3, stir the alkyl chloride with NaI and the Ni catalyst for 1 hour. A GC-MS aliquot should reveal the formation of the alkyl iodide intermediate. If conversion to the iodide is <10%, ensure your NaI is strictly anhydrous and finely milled.

  • Step 1: Preparation of the Catalytic Complex

    • In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with NiBr₂·diglyme (10 mol%) and a rigid bidentate nitrogen ligand (e.g., PyBCamCN or trans-N,N'-dimethyl-1,2-cyclohexanediamine) (12 mol%).

    • Add 1.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) or DMA. Stir at room temperature until a deep, homogeneous color develops (typically 15-20 minutes), indicating successful complexation.

  • Step 2: Halide Exchange (Co-Catalysis Initiation) 3. Add anhydrous NaI or LiBr (20 mol%) to the reaction mixture. Causality Note: The iodide salt acts as a phase-transfer/Finkelstein catalyst, converting the recalcitrant (1-Chlorobutan-2-YL)cyclohexane into a highly reactive alkyl iodide in situ.

  • Step 3: Substrate Addition and Coupling 4. Add (1-Chlorobutan-2-YL)cyclohexane (1.0 equiv, 0.5 mmol). 5. Add the nucleophilic coupling partner (e.g., arylboronic acid for Suzuki, or aryl zinc reagent for Negishi) (1.5 equiv). 6. Add the appropriate base (e.g., K₃PO₄ or KOt-Bu, 2.0 equiv). 7. Seal the tube, remove from the glovebox, and stir at 25°C to 60°C for 18–24 hours.

  • Step 4: Reaction Profiling 8. Quench the reaction with saturated aqueous NH₄Cl (2 mL). 9. Extract with EtOAc (3 × 5 mL), dry over MgSO₄, and analyze via GC-MS to quantify the ratio of target product to 2-cyclohexyl-1-butene (the primary β -elimination byproduct).

Frequently Asked Questions (FAQs)

Q: Why does my reaction yield massive amounts of unreacted starting material when using standard Palladium catalysts? A: (1-Chlorobutan-2-YL)cyclohexane is a heavily β -branched primary alkyl chloride. The severe steric bulk at the β -carbon sterically blocks the concerted, two-electron oxidative addition required by Palladium. Transitioning to a Nickel(0) catalyst bypasses this limitation, as Nickel undergoes oxidative addition via a less sterically demanding Single-Electron Transfer (SET) radical mechanism [1][2].

Q: I switched to Nickel, but now I am seeing 2-cyclohexyl-1-butene as the major product. How do I fix this? A: You are observing β -hydride elimination. Once the Nickel inserts into the C-Cl bond, the resulting alkyl-nickel intermediate has a highly accessible tertiary β -hydrogen on C2. To suppress this, you must accelerate the transmetalation and reductive elimination steps. Switch from monodentate phosphines (like PPh₃) to rigid, bidentate nitrogen ligands (e.g., PyBCamCN or diamines). These ligands occupy multiple coordination sites, preventing the coplanar arrangement required for β -hydride elimination and accelerating the desired C-C bond formation [1].

Q: What is the exact mechanistic purpose of adding NaI or LiBr to the reaction mixture? A: Unactivated alkyl chlorides are notoriously slow to initiate the catalytic cycle. By adding 20 mol% of an iodide or bromide salt, you create a Finkelstein co-catalytic cycle. The salt continuously converts a small, steady-state concentration of the alkyl chloride into the corresponding alkyl iodide/bromide in situ. This weaker C-I bond rapidly undergoes oxidative addition with the Nickel catalyst, effectively pulling the equilibrium forward and preventing catalyst resting-state degradation [1].

Q: Can I use Grignard reagents (Kumada coupling) for this specific substrate? A: Yes, but standard phosphine ligands will likely fail due to rapid decomposition. For Kumada couplings of unactivated alkyl chlorides, the addition of 1,3-butadiene as an additive instead of phosphine ligands is highly effective. The diene coordinates to the Nickel center, stabilizing the intermediate and promoting reductive elimination over β -hydride elimination [3].

References

  • Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides Journal of the American Chemical Society (2020) URL:[Link]

  • Stereoconvergent Amine-Directed Alkyl–Alkyl Suzuki Reactions of Unactivated Secondary Alkyl Chlorides Journal of the American Chemical Society (2011) URL:[Link]

  • Nickel-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides and Tosylates: Remarkable Effect of 1,3-Butadienes Journal of the American Chemical Society (2002) URL:[Link]

Troubleshooting

Technical Support Center: Improving Solvent Selection for (1-Chlorobutan-2-YL)cyclohexane Crystallization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to providing advanced guidance on the crystallization of (1-Chlorobutan-2-YL)cyclohexane. This resource is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to providing advanced guidance on the crystallization of (1-Chlorobutan-2-YL)cyclohexane. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize their crystallization protocols, troubleshoot common issues, and improve crystal quality and yield.

The unique structure of (1-Chlorobutan-2-YL)cyclohexane—a chiral, halogenated cycloalkane—presents specific challenges in solvent selection. Its cyclohexane ring exists in a stable chair conformation, and the presence of a chlorine atom introduces polarity and potential for specific intermolecular interactions, such as halogen bonding, that can influence crystal packing.[1][2][3] This guide provides a series of frequently asked questions and in-depth troubleshooting workflows to navigate these complexities effectively.

Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a solvent for crystallizing (1-Chlorobutan-2-YL)cyclohexane?

An ideal solvent for this compound should meet several criteria based on the principle that "like dissolves like" while ensuring a significant solubility difference between hot and cold conditions.[4]

  • Solubility Profile : The compound should be highly soluble in the hot solvent but sparingly soluble or insoluble at low temperatures.[5] This temperature-dependent solubility gradient is the driving force for crystallization.

  • Polarity Matching : (1-Chlorobutan-2-YL)cyclohexane is a moderately non-polar molecule. Therefore, solvents with low to moderate polarity, such as hexanes, toluene, or ethyl acetate, are excellent starting points.[6] Highly polar solvents like water or methanol are unlikely to be suitable on their own.

  • Boiling Point : The solvent's boiling point should be high enough to provide a sufficient temperature range for dissolution but ideally below 100-110°C to allow for easy removal from the final crystals.[6] A boiling point that is too close to the compound's melting point can lead to "oiling out".[5]

  • Inertness : The solvent must not react with the compound.[4] Given the structure, most common crystallization solvents are chemically inert to it.

Q2: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

"Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid instead of a solid. This typically happens when the solution is cooled below the compound's melting point while it is still dissolved at a high concentration, or when the boiling point of the solvent is too close to the melting point of the solute.[5][7]

Troubleshooting Steps:

  • Add More Solvent : The most common cause is excessive supersaturation. Re-heat the solution and add more of the "good" solvent to decrease the concentration. This will lower the saturation point, allowing the solution to cool further before nucleation begins, giving molecules more time to arrange into an ordered crystal lattice.[8]

  • Lower the Dissolution Temperature : If possible, try dissolving the compound at a temperature well below its melting point, even if it requires more solvent.

  • Change the Solvent System : Switch to a solvent with a lower boiling point. Alternatively, introduce a miscible "anti-solvent" (a solvent in which the compound is insoluble) to a solution of the compound in a "good" solvent. This technique, known as anti-solvent crystallization, can often prevent oiling out.[7]

Q3: I'm not getting any crystals at all, even after cooling for an extended period. What should I do?

A lack of crystal formation indicates that the solution is not sufficiently supersaturated, or that the kinetic barrier to nucleation has not been overcome.

Troubleshooting Steps:

  • Induce Nucleation :

    • Scratching : Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.[8]

    • Seeding : If you have a few crystals from a previous attempt, add a single, tiny "seed crystal" to the cooled solution. This provides a template for further crystal growth.[8][9]

  • Increase Supersaturation :

    • Evaporate Solvent : If the solution is too dilute, gently heat it to boil off some of the solvent, then allow it to cool again.[8][10]

    • Use an Anti-Solvent : Slowly add a miscible anti-solvent to the solution at room temperature until turbidity is observed. Then, add a small amount of the primary solvent to redissolve the precipitate and allow the mixture to stand.

  • Slow Down Cooling : Sometimes, cooling too rapidly can inhibit nucleation. Try allowing the solution to cool to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer. A Dewar filled with hot water can also be used to achieve very slow cooling.[7][10]

Q4: My crystal yield is very low. How can I improve it?

A low yield often means that a significant amount of the compound remains dissolved in the mother liquor.[8]

Troubleshooting Steps:

  • Optimize Solvent Volume : You may have used too much solvent. While avoiding oiling out is important, excessive solvent will reduce the recovery. Aim for the minimum amount of hot solvent that fully dissolves the compound.[8]

  • Cool to a Lower Temperature : Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice bath or freezer) to maximize the amount of solute that crystallizes out.

  • Recover from Mother Liquor : Concentrate the mother liquor by evaporation and cool the resulting solution to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

In-Depth Troubleshooting & Methodologies
Guide 1: Systematic Solvent Screening Protocol

Finding the optimal solvent often requires a systematic approach. This protocol outlines a method for efficiently screening single and mixed solvent systems.

Experimental Protocol:

  • Preparation : Place approximately 10-20 mg of your crude (1-Chlorobutan-2-YL)cyclohexane into several small test tubes.

  • Single Solvent Screening (at Room Temperature) :

    • To each tube, add a different solvent dropwise from the list in Table 1, starting with non-polar solvents and moving to more polar ones.

    • After adding ~0.5 mL, observe the solubility.

    • Ideal Candidate : The compound is insoluble or sparingly soluble at room temperature.

    • Poor Candidate : The compound dissolves completely. This solvent might be useful as the "good" solvent in a mixed-solvent system.

  • Single Solvent Screening (with Heating) :

    • Take the tubes with insoluble or sparingly soluble compounds and heat them gently in a water or sand bath.

    • Continue adding the solvent dropwise until the solid just dissolves.

    • Ideal Candidate : The compound dissolves completely upon heating.

    • Poor Candidate : The compound remains insoluble even at the solvent's boiling point.

  • Cooling and Observation :

    • Allow the hot, saturated solutions to cool slowly to room temperature, and then cool further in an ice bath.

    • Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals.

  • Mixed-Solvent System Screening :

    • If no single solvent is ideal, select a "good" solvent (one in which the compound is very soluble) and a miscible "anti-solvent" (one in which it is insoluble).[5]

    • Dissolve the compound in a minimal amount of the hot "good" solvent.

    • Slowly add the "anti-solvent" dropwise until the solution becomes cloudy (turbid).

    • Add a few drops of the "good" solvent to re-clarify the solution.

    • Allow the mixture to cool slowly.

The following diagram illustrates the decision-making process for this workflow.

Solvent_Screening_Workflow start Start: Place ~15mg of Compound in Test Tube add_solvent Add 0.5 mL of Solvent at RT start->add_solvent check_solubility_rt Soluble at RT? add_solvent->check_solubility_rt soluble_rt Yes: Compound is too soluble. Consider as 'Good' solvent for mixed system. check_solubility_rt->soluble_rt Yes insoluble_rt No: Compound is insoluble/sparingly soluble. check_solubility_rt->insoluble_rt No heat_solution Heat solution gently insoluble_rt->heat_solution check_solubility_hot Soluble when hot? heat_solution->check_solubility_hot insoluble_hot No: Insoluble even when hot. Discard solvent. check_solubility_hot->insoluble_hot No soluble_hot Yes: Potentially good solvent. check_solubility_hot->soluble_hot Yes cool_solution Cool slowly to RT, then ice bath soluble_hot->cool_solution check_crystals Crystals form? cool_solution->check_crystals no_crystals No: Induce nucleation (scratch/seed) or concentrate. check_crystals->no_crystals No crystals_form Yes: Evaluate crystal quality and yield. OPTIMAL SOLVENT FOUND check_crystals->crystals_form Yes

Caption: Workflow for systematic solvent screening.
Guide 2: Troubleshooting Crystallization Failures

When experiments do not proceed as expected, a logical troubleshooting process is essential.

Troubleshooting_Workflow start Crystallization Attempt Failed problem Identify the Primary Issue start->problem oiled_out Problem: Oiled Out problem->oiled_out Oiling Out no_crystals Problem: No Crystals Formed problem->no_crystals No Crystals low_yield Problem: Poor Yield problem->low_yield Low Yield solution_oiled Cause: Too concentrated or cooled too quickly. oiled_out->solution_oiled solution_no_crystals Cause: Too dilute or nucleation barrier not met. no_crystals->solution_no_crystals solution_low_yield Cause: Too much solvent or insufficient cooling. low_yield->solution_low_yield action_oiled Action: 1. Re-heat & add more solvent. 2. Use a lower boiling point solvent. 3. Try anti-solvent method. solution_oiled->action_oiled action_no_crystals Action: 1. Scratch flask or add seed crystal. 2. Concentrate solution by evaporation. 3. Cool slower and to a lower temp. solution_no_crystals->action_no_crystals action_low_yield Action: 1. Reduce initial solvent volume. 2. Cool to a lower temperature. 3. Evaporate mother liquor for 2nd crop. solution_low_yield->action_low_yield

Caption: Decision tree for troubleshooting common crystallization issues.
Technical Appendix
Table 1: Properties of Common Crystallization Solvents

The choice of solvent is critical and should be guided by its physical properties. The following table provides key data for a range of common solvents, ordered by increasing polarity.

SolventBoiling Point (°C)[6]Dielectric Constant (ε)[5]Polarity Index[11]Key Characteristics
n-Hexane691.90.1Very non-polar, good for non-polar compounds.[6]
Cyclohexane812.00.2Non-polar, similar to hexane.
Toluene1112.42.4Aromatic, slightly more polar than hexanes. High boiling point.[6]
Diethyl Ether354.32.8Very volatile and flammable, use with caution.[6]
Ethyl Acetate776.04.4Moderately polar ester, excellent general-purpose solvent.[4]
Acetone5620.75.1Good solvent but low boiling point limits temperature range.[4]
Ethanol7824.64.3Polar, protic solvent capable of hydrogen bonding.[6]
Methanol6532.75.1More polar than ethanol, good for moderately polar compounds.[6]
Water10080.110.2Highly polar, protic. Unlikely to be a good single solvent here.

Note: Dielectric constant and Polarity Index are different measures of polarity. A higher value generally indicates greater polarity.

Considerations for Chirality

(1-Chlorobutan-2-YL)cyclohexane is a chiral molecule. Racemic mixtures can crystallize as a racemic compound (both enantiomers in the same unit cell) or as a conglomerate (a physical mixture of enantiopure crystals). The solvent can play a role in influencing which form is obtained, although thermodynamic factors related to the crystal lattice energy are often dominant.[12][13] In some cases, crystallization from an enantiopure solution can yield higher quality crystals compared to a racemic mixture.[14] For initial purification, this is less of a concern, but it becomes critical if chiral resolution by crystallization is a goal.[15][16]

References
  • Heterogeneous Interactions Promote Crystallization and Spontaneous Resolution of Chiral Molecules | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved March 26, 2026, from [Link]

    • Crystallization. (n.d.). Retrieved March 26, 2026, from [Link]

  • Assessing the Potential for Chiral Separation by Crystallization Using Crystal Energies. (2023, April 12). ACS Publications. Retrieved March 26, 2026, from [Link]

  • US5276226A - Low temperature halogenation of alkanes - Google Patents. (n.d.).
  • The Effect of Solvent on Crystal Growth and Morphology | Request PDF. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved March 26, 2026, from [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Retrieved March 26, 2026, from [Link]

  • Crystallization of Chiral Molecules | Request PDF. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 27). Retrieved March 26, 2026, from [Link]

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.). Retrieved March 26, 2026, from [Link]

  • Analysis of Phase Equilibrium Diagrams of Cyclohexene + Water + Cyclohexanone + Solvent System | Request PDF. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Heterogeneous interactions promote crystallization and spontaneous resolution of chiral molecules - Semantic Scholar. (2019, July 28). Retrieved March 26, 2026, from [Link]

  • How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together. (2025, November 14). YouTube. Retrieved March 26, 2026, from [Link]

  • How to choose a solvent for crystallization of an organic compound - Quora. (2018, November 13). Retrieved March 26, 2026, from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved March 26, 2026, from [Link]

  • Halogen Bonding in Two‐Dimensional Crystal Engineering - PMC - NIH. (n.d.). Retrieved March 26, 2026, from [Link]

  • Different solvents yield alternative crystal forms through aromatic, halogen bonding and hydrogen bonding competition - CrystEngComm (RSC Publishing). (n.d.). Retrieved March 26, 2026, from [Link]

  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II | Crystal Growth & Design - ACS Publications. (2023, July 17). Retrieved March 26, 2026, from [Link]

  • Crystal engineering strategies towards halogen-bonded metal–organic multi-component solids - RSC Publishing. (n.d.). Retrieved March 26, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved March 26, 2026, from [Link]

  • Growing Quality Crystals - MIT Department of Chemistry. (n.d.). Retrieved March 26, 2026, from [Link]

  • Solvent polarity tuning to enhance the crystallinity of 2D-covalent organic frameworks for visible-light-driven hydrogen generation - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Retrieved March 26, 2026, from [Link]

  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28). Retrieved March 26, 2026, from [Link]

  • COMMON SOLVENT PROPERTIES. (n.d.). Retrieved March 26, 2026, from [Link]

  • Solvent Miscibility Table. (n.d.). Retrieved March 26, 2026, from [Link]

  • Getting Crystals Your Crystallographer Will Treasure - Reza Latifi. (n.d.). Retrieved March 26, 2026, from [Link]

  • Supercooling of chlorobutanol - alcohols - Chemistry Stack Exchange. (2025, May 13). Retrieved March 26, 2026, from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso - Kinam Park. (2010, June 8). Retrieved March 26, 2026, from [Link]

  • Cyclohexane Conformational Analysis. (n.d.). Retrieved March 26, 2026, from [Link]

  • Study of the crystal behavior of hydrocarbons - NIST Technical Series Publications. (n.d.). Retrieved March 26, 2026, from [Link]

  • CHLOROBUTANOL Structurally Some physical properties Chemical stability Pharmaceutical Applications. (n.d.). Retrieved March 26, 2026, from [Link]

  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids - Accu Dyne Test. (n.d.). Retrieved March 26, 2026, from [Link]

  • 4.7: Cyclohexane Conformations - Chemistry LibreTexts. (2020, May 30). Retrieved March 26, 2026, from [Link]

  • Cyclohexane Conformations - Master Organic Chemistry. (2014, April 18). Retrieved March 26, 2026, from [Link]

  • Cyclohexane conformation - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: Preventing Moisture Degradation in (1-Chlorobutan-2-YL)cyclohexane Storage

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals handling (1-Chlorobutan-2-YL)cyclohexane . Because of its specific structural properties, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals handling (1-Chlorobutan-2-YL)cyclohexane . Because of its specific structural properties, this sterically hindered primary alkyl chloride requires rigorous storage protocols to maintain its chemical integrity over time.

Mechanistic Insight: The Causality of Degradation

(1-Chlorobutan-2-YL)cyclohexane features a primary alkyl chloride adjacent to a bulky cyclohexane ring. While the beta-branching provides some steric shielding against rapid nucleophilic attack, the compound remains highly susceptible to moisture-induced degradation during prolonged storage.

When exposed to ambient humidity, water acts as a nucleophile, driving a slow SN​2 hydrolysis reaction. This irreversible process converts the alkyl chloride into (2-cyclohexyl)butan-1-ol and hydrogen chloride (HCl)[1]. The insidious nature of this degradation lies in the byproduct: HCl gas accumulates in the headspace of the storage vessel, acidifying the environment, increasing internal pressure, and autocatalyzing further sample decomposition[1].

G A (1-Chlorobutan-2-YL) cyclohexane B H2O Exposure (Nucleophilic Attack) A->B C Transition State (SN2 Pathway) B->C D (2-Cyclohexyl)butan-1-ol (Alcohol Impurity) C->D E HCl Generation (Acidic Byproduct) C->E F Autocatalytic Degradation E->F accelerates F->B

Fig 1: SN2 hydrolysis pathway and autocatalytic degradation of the alkyl chloride.

Troubleshooting Guide

Q: Why is my (1-Chlorobutan-2-YL)cyclohexane showing a drop in purity (via NMR) after three months of storage? A: The primary cause is the ingress of atmospheric moisture leading to hydrolysis. Even in tightly capped bottles, repeated opening introduces humid air. The moisture reacts with the alkyl chloride to form the corresponding alcohol and HCl[1]. To prevent this, reagents must be stored under an inert atmosphere (Nitrogen or Argon) and sealed with Parafilm[2].

Q: I noticed a pressure build-up and a pungent odor when opening the storage bottle. What happened? A: The pungent odor and pressure are indicative of hydrogen chloride (HCl) gas accumulation, a direct byproduct of moisture degradation[1]. If the bottle was stored in a refrigerator and opened immediately upon removal, atmospheric condensation likely introduced water[3]. Always equilibrate bottles to room temperature before opening to prevent condensation[3].

Q: Can I use standard indicating silica gel to keep the reagent dry? A: No. For organic reagents and solvents, activated 3 Å molecular sieves are vastly superior. Studies show that 3 Å sieves can reduce residual water content to the sub-10 ppm range, whereas silica is less effective and its acidic surface can sometimes catalyze unwanted side reactions[4].

Desiccant Efficiency & Storage Conditions

To establish an optimal storage environment, selecting the correct desiccant is critical. The 3 Å pore size is ideal because it traps water molecules while completely excluding the larger (1-Chlorobutan-2-YL)cyclohexane molecules[5].

Table 1: Comparative Efficiency of Desiccants for Organic Storage

Desiccant TypeLoading (% m/v)Time to Optimum DrynessResidual MoistureSuitability for Alkyl Chlorides
3 Å Molecular Sieves 20%48 - 72 hours< 10 ppmExcellent (Inert, highly effective)[4]
3 Å Molecular Sieves 5%120 hours~26 ppmGood (Requires longer standing)[6]
Neutral Alumina Column passImmediate~10-15 ppmModerate (Risk of surface catalysis)[4]
Silica Gel Column passImmediate> 30 ppmPoor (Acidic surface may degrade reagent)[4]

Experimental Protocol: Anhydrous Storage Preparation

To guarantee that your storage system is self-validating and completely anhydrous, follow this step-by-step methodology for activating sieves and storing the reagent. Commercially supplied sieves are saturated with water and must be rigorously dried before use[7].

Step-by-Step Methodology
  • Thermal Activation: Place 3 Å molecular sieves in a Schlenk flask or a large recrystallization dish. Heat the sieves to 200 °C under high vacuum (using a Schlenk line with a liquid nitrogen trap) for 8–12 hours[8]. Alternatively, heat in an annealing oven at 300–350 °C at atmospheric pressure for 3.5 hours[7].

  • Inert Cooling: Allow the sieves to cool to approximately 150 °C, then transfer them to a vacuum desiccator or cool them under a continuous stream of dry nitrogen/argon[8],[7].

  • Self-Validation (The Glove Test): To validate activation, place a few sieves in a gloved hand and add two volume equivalents of water. Fully activated sieves will undergo a highly exothermic hydration reaction, becoming noticeably hot to the touch[7]. If they do not generate heat, repeat Step 1.

  • Reagent Storage: Inside a glovebox or under a positive argon counter-flow, add the activated sieves directly to the (1-Chlorobutan-2-YL)cyclohexane at a 10–20% m/v loading[4].

  • Sealing & Cold Storage: Cap the bottle tightly, wrap the joint with Parafilm to prevent moisture ingress[2], and store in a designated explosion-safe chemical refrigerator (0–5 °C)[9].

G N1 1. Thermal Activation (200°C under vacuum, 8-12h) N2 2. Inert Cooling (Argon/N2 stream) N1->N2 N3 3. Exothermic Validation (Water drop test on sample) N2->N3 N3->N1 If cold (Fail) N4 4. Sieve Addition (10-20% m/v loading) N3->N4 If hot (Pass) N5 5. Inert Purge & Seal (Argon blanket + Parafilm) N4->N5 N6 6. Cold Storage (0-5°C, explosion-safe fridge) N5->N6

Fig 2: Step-by-step workflow for the activation of sieves and anhydrous reagent storage.

Frequently Asked Questions (FAQs)

Q: Do I need to distill the reagent if it has already degraded? A: Yes. If NMR analysis shows significant alcohol impurities, or if the liquid has become discolored, distillation under reduced pressure is required prior to use[10]. "Anhydrous" labels on older bottles should not be trusted without analytical verification, especially for moisture-sensitive small-scale reactions[11].

Q: Can I store the reagent in a standard lab fridge? A: No. Volatile and flammable organic reagents must only be stored in explosion-safe refrigerators[9]. Standard refrigerators possess internal electrical components that can ignite accumulated vapors.

References

  • [8] Using molecular sieves for solvent drying. University of Victoria (uvic.ca). 8

  • [4] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. American Chemical Society (acs.org). 4

  • [6] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants (Pre-print/Archived). University of Pittsburgh (pitt.edu).6

  • [2] Preparing Anhydrous Reagents and Equipment. University of Trieste (units.it). 2

  • [5] Molecular sieve. Wikipedia (wikipedia.org). 5

  • [10] How to Store Reagents. University of Rochester (rochester.edu). 10

  • [7] How to activate molecular sieves effectively? ResearchGate (researchgate.net). 7

  • [1] A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention. ResearchGate (researchgate.net). 1

  • [3] Technical Support Center: Managing Moisture-Sensitive Borane Reagents. Benchchem (benchchem.com). 3

  • [11] How To: Store Reagents. University of Rochester (rochester.edu). 11

  • [9] Storing Chemicals. Wittenberg University (wittenberg.edu). 9

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: (1-Chlorobutan-2-yl)cyclohexane vs. 1-Bromo Analogs

As a Senior Application Scientist, I frequently encounter process chemistry bottlenecks stemming from substrate-specific steric effects. In drug development and complex organic synthesis, the choice between a chloride an...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter process chemistry bottlenecks stemming from substrate-specific steric effects. In drug development and complex organic synthesis, the choice between a chloride and a bromide leaving group is rarely a simple matter of cost; it is a critical determinant of reaction kinetics, chemoselectivity, and impurity profiles.

When evaluating (1-chlorobutan-2-yl)cyclohexane against its 1-bromo analog , we are analyzing a unique structural motif: a primary alkyl halide burdened by severe β -branching. This guide objectively compares the reactivity of these two analogs, providing mechanistic causality, quantitative data structures, and self-validating experimental protocols for laboratory implementation.

Structural Analysis & Mechanistic Causality

To understand the reactivity differences, we must first deconstruct the molecular architecture. Both analogs feature a halogen attached to a primary α -carbon (C1). However, the adjacent β -carbon (C2) is tertiary—bonded to a bulky cyclohexyl ring, an ethyl group, and the halomethyl group.

The Pseudo-Neopentyl Steric Penalty

In standard aliphatic systems, primary alkyl halides are the quintessential substrates for bimolecular nucleophilic substitution ( SN​2 ). However, the immense steric bulk on the β -carbon of our target molecule blocks the Bürgi-Dunitz trajectory required for backside nucleophilic attack[1]. This creates a "pseudo-neopentyl" steric penalty, raising the activation energy ( Ea​ ) and severely retarding SN​2 kinetics compared to unbranched primary halides.

Thermodynamic Leaving Group Ability

Because the steric environment is identical for both analogs, the kinetic differentiator is strictly the thermodynamic leaving group ability. The C–Br bond is longer, weaker (~285 kJ/mol), and more polarizable than the C–Cl bond (~339 kJ/mol). During the heterolytic cleavage of the transition state, the larger electron cloud of the bromide ion stabilizes the developing negative charge far more effectively than chloride[2]. Consequently, the bromo analog reacts significantly faster across all substitution and elimination pathways.

MechanisticDivergence Substrate Primary Halide with Tertiary β-Carbon SN2 SN2 Pathway (Sterically Hindered) Substrate->SN2 Small Nucleophile (e.g., NaI, Acetone) E2 E2 Pathway (Favored by Bulky Bases) Substrate->E2 Strong Base (e.g., t-BuOK) SN1 SN1 Pathway (Requires 1,2-Shift) Substrate->SN1 Lewis Acid / Protic (e.g., Ag+, MeOH) Bromo Bromo Analog Faster Cleavage (Weaker C-Br) SN2->Bromo Chloro Chloro Analog Slower Cleavage (Stronger C-Cl) SN2->Chloro E2->Bromo E2->Chloro

Mechanistic divergence of β-branched primary halides based on reaction conditions and leaving group.

Comparative Reactivity Profiles

The following table synthesizes the expected quantitative and qualitative performance of the two analogs across standard reaction conditions.

Parameter / Property(1-Chlorobutan-2-yl)cyclohexane(1-Bromobutan-2-yl)cyclohexaneMechanistic Rationale
Leaving Group Chloride ( Cl− )Bromide ( Br− ) Br− is a weaker conjugate base and highly polarizable[3].
C–X Bond Energy ~339 kJ/mol~285 kJ/molWeaker C–Br bond lowers the activation energy ( Ea​ ) for cleavage.
Relative SN​2 Rate 1 (Reference)~50x – 100x FasterLower Ea​ accelerates the rate-determining step despite steric bulk.
SN​1 Susceptibility Highly ResistantSluggish (Requires Ag+ )Ionization requires a concerted 1,2-hydride shift to a 3∘ carbocation.
E2 Chemoselectivity ModerateHighWeaker C–Br bond facilitates anti-periplanar proton abstraction.

Self-Validating Experimental Protocols

To empirically verify these reactivity differences, researchers must employ self-validating systems. The protocols below are designed to internally control for external variables (e.g., temperature fluctuations, concentration errors) by utilizing competitive, single-flask environments.

Protocol 1: Competitive Finkelstein Kinetics ( SN​2 )

This protocol determines the exact relative rate constant ( kBr​/kCl​ ) by forcing both analogs to compete for a limited pool of nucleophile[4].

  • Preparation: In a dry 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 5.0 mmol of (1-chlorobutan-2-yl)cyclohexane and 5.0 mmol of (1-bromobutan-2-yl)cyclohexane in 20 mL of anhydrous acetone.

  • Internal Standard: Add 2.0 mmol of anhydrous decane. Causality: Decane acts as an inert GC internal standard, making the assay self-validating by accounting for any solvent evaporation during sampling.

  • Initiation: Thermostat the solution to 50 °C. Inject 2.0 mmol of sodium iodide (NaI) dissolved in 5 mL of anhydrous acetone to initiate the competitive substitution.

  • Sampling: Withdraw 0.5 mL aliquots at 10, 20, 30, 40, and 60-minute intervals.

  • Quenching: Immediately inject each aliquot into a biphasic mixture of 2 mL cold hexane and 2 mL deionized water. Causality: The water strips the unreacted NaI, instantly halting the reaction, while the hexane extracts the organics.

  • Analysis: Analyze the organic layer via GC-FID. The relative depletion of the bromo versus chloro starting materials, normalized to the decane standard, yields the relative rate constant.

KineticWorkflow Step1 Equimolar Mixture: Chloro & Bromo Analogs Step2 Add 0.1M NaI in Anhydrous Acetone Step1->Step2 Step3 Thermostat at 50°C (Internal Control) Step2->Step3 Step4 Sample Aliquots (10 min intervals) Step3->Step4 Step5 Quench in Cold Hexane/H2O Step4->Step5 Step6 GC-FID Analysis (Quantify Disappearance) Step5->Step6 Step7 Calculate Relative Rates (k_Br / k_Cl) Step6->Step7

Self-validating experimental workflow for competitive Finkelstein kinetic analysis.

Protocol 2: Chemoselectivity Assay ( SN​2 vs. E2 )

Because of the β -branching, these substrates are highly prone to elimination if the nucleophile is even slightly basic. This protocol validates the steric model.

  • Substrate Isolation: Prepare two separate reaction vessels, each containing 2.0 mmol of the (1-bromobutan-2-yl)cyclohexane analog in 10 mL of anhydrous THF.

  • Reagent Addition:

    • To Vessel A, add 2.2 mmol of sodium methoxide (NaOMe) — a small, strong nucleophile/base.

    • To Vessel B, add 2.2 mmol of potassium tert-butoxide (t-BuOK) — a bulky, strong base.

  • Reaction & Workup: Stir both vessels at 60 °C for 4 hours. Dilute with diethyl ether and wash with saturated aqueous NH4​Cl to quench the bases.

  • Quantification: Perform 1H -NMR on the crude mixtures. Integrate the alkene protons (indicative of E2 ) against the substituted ether protons (indicative of SN​2 ).

    • Causality: If the β -branching is as severe as hypothesized, Vessel A will show an unusually high ratio of E2 products despite NaOMe being a good SN​2 nucleophile, while Vessel B will yield exclusive E2 products.

Conclusion

For researchers scaling up synthetic routes involving (1-halo-butan-2-yl)cyclohexane derivatives, the 1-bromo analog is vastly superior for substitution reactions due to its lower activation energy, which helps overcome the severe steric penalty imposed by the tertiary β -carbon. However, this increased reactivity also makes the bromo analog more susceptible to E2 elimination. Therefore, downstream nucleophilic substitutions must be performed with non-basic nucleophiles (e.g., azides, thiolates, or Finkelstein conditions) to prevent yield loss to alkene byproducts.

References

  • Title: Characteristics of the SN2 Reaction. Source: Chemistry LibreTexts. URL:[Link]

  • Title: Alkyl Halide Reactivity. Source: MSU Chemistry. URL:[Link]

  • Title: Competitive SN2 Reactions. Source: Chegg. URL:[Link]

  • Title: Cross-electrophile coupling of benzyl mesylates and aryl halides. Source: RSC Publishing. URL:[Link]

Sources

Comparative

comparing SN1 and SN2 reaction pathways for (1-Chlorobutan-2-YL)cyclohexane

Comparative Analysis of SN1 and SN2 Reaction Pathways for (1-Chlorobutan-2-yl)cyclohexane Executive Summary In physical organic chemistry, (1-chlorobutan-2-yl)cyclohexane presents a fascinating mechanistic paradox. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of SN1 and SN2 Reaction Pathways for (1-Chlorobutan-2-yl)cyclohexane

Executive Summary

In physical organic chemistry, (1-chlorobutan-2-yl)cyclohexane presents a fascinating mechanistic paradox. While it features a primary alkyl chloride moiety—typically a prime candidate for SN2 substitution—its adjacent beta-carbon is heavily branched, bearing both an ethyl and a cyclohexyl group. This guide objectively compares the kinetic suppression of the SN2 pathway against the thermodynamically driven, rearrangement-dependent SN1 pathway, providing actionable experimental protocols and causality-driven insights for researchers and drug development professionals.

Structural Analysis: The Beta-Branching Paradox

To accurately predict the reactivity of (1-chlorobutan-2-yl)cyclohexane, we must analyze its microenvironment:

  • Alpha-Carbon (C1): A primary carbon (-CH₂Cl). Under normal circumstances, primary halides exhibit minimal steric hindrance, allowing rapid backside attack by nucleophiles[1].

  • Beta-Carbon (C2): A tertiary carbon bonded to the alpha-carbon, an ethyl group, a cyclohexyl ring, and a single hydrogen atom.

This extreme beta-branching creates a "neopentyl-like" steric shield that fundamentally alters the molecule's reaction kinetics, overriding the typical reactivity associated with primary halides[2],[3].

The SN2 Pathway: Kinetic Suppression (Steric Blockade)

The SN2 mechanism is a concerted, bimolecular process requiring the nucleophile to approach the electrophilic carbon from exactly 180° opposite the leaving group[4].

  • The Causality of Failure: As a nucleophile attempts this backside trajectory on (1-chlorobutan-2-yl)cyclohexane, it encounters severe van der Waals repulsions from the bulky cyclohexyl and ethyl groups on the beta-carbon.

  • Thermodynamic Consequence: This steric clash drastically elevates the activation energy ( Ea​ ) required to reach the pentacoordinate transition state. Consequently, the SN2 reaction is kinetically paralyzed, proceeding at negligible rates even in the presence of strong nucleophiles[2].

SN2_Steric Nu Strong Nucleophile (e.g., I⁻) Substrate (1-Chlorobutan-2-yl)cyclohexane [Severe Beta-Branching] Nu->Substrate Attempted Backside Attack TS Pentacoordinate TS [High Activation Energy] Substrate->TS Steric Clash from Bulky Groups Product SN2 Product [Kinetically Blocked] TS->Product Reaction Fails

Kinetic blockade of the SN2 pathway due to severe beta-branching steric hindrance.

The SN1 Pathway: Ionization and 1,2-Hydride Shift

The SN1 mechanism is a stepwise, unimolecular process governed by the stability of the carbocation intermediate[4].

  • The Causality of Rearrangement: Primary carbocations are highly unstable, meaning spontaneous heterolysis of the C-Cl bond is unfavorable. However, if ionization is chemically forced (e.g., via a halophilic Lewis acid), the resulting transient primary carbocation immediately undergoes a concerted 1,2-hydride shift [5].

  • Thermodynamic Drive: The hydride migrates from the tertiary beta-carbon to the primary alpha-carbon. This shifts the positive charge, generating a highly stable tertiary carbocation. A weak nucleophile (like water or ethanol) then attacks this stable intermediate, yielding a rearranged product[5].

SN1_Rearrangement A Primary Alkyl Halide (1-Chlorobutan-2-yl)cyclohexane B Primary Carbocation [Transient / Unstable] A->B Ag⁺ Promoted Ionization (-AgCl) C Tertiary Carbocation [Stable Intermediate] B->C Rapid 1,2-Hydride Shift D Rearranged Product 2-Cyclohexylbutan-2-ol C->D Nucleophilic Attack (H₂O) & Deprotonation

Silver-promoted SN1 ionization followed by a rapid 1,2-hydride shift to a stable tertiary center.

Experimental Protocols & Methodologies

To validate these mechanistic pathways, researchers utilize the following self-validating experimental workflows.

Protocol A: Evaluating SN2 Kinetics via the Finkelstein Reaction

Objective: Attempt to force an SN2 substitution and observe the kinetic blockade.

  • Preparation: Dissolve 10 mmol of (1-chlorobutan-2-yl)cyclohexane in 25 mL of anhydrous acetone. Acetone, a polar aprotic solvent, is chosen because it leaves anions unsolvated, maximizing their nucleophilicity[6].

  • Reagent Addition: Add 15 mmol of anhydrous Sodium Iodide (NaI). Iodide is an excellent nucleophile, and NaCl is insoluble in acetone, which normally drives the equilibrium forward.

  • Reaction: Reflux the mixture at 56°C for 24 hours under an inert atmosphere.

  • Observation & Causality: Monitor for the precipitation of NaCl. Due to the severe beta-branching, minimal to no precipitate will form, experimentally validating the steric inhibition of the SN2 pathway[3].

Protocol B: Promoting SN1 via Silver-Assisted Solvolysis

Objective: Induce ionization to trap the rearranged tertiary carbocation.

  • Preparation: Dissolve 10 mmol of the substrate in 30 mL of a 50:50 Ethanol/Water mixture. This polar protic environment stabilizes ionic intermediates[6].

  • Reagent Addition: Add 12 mmol of Silver Nitrate (AgNO₃) in aqueous solution.

  • Reaction: Stir the mixture at 40°C for 2 hours.

  • Observation & Causality: Ag⁺ acts as a halophile, coordinating with the chloride to forcefully precipitate AgCl (a visual confirmation of ionization)[5]. The substrate undergoes a rapid 1,2-hydride shift.

  • Isolation: Extract the organic layer with diethyl ether, wash with brine, dry over MgSO₄, and evaporate to isolate the major product: 2-cyclohexylbutan-2-ol , confirming the SN1 rearrangement pathway.

Comparative Data Summary

ParameterSN2 Pathway (Attempted)SN1 Pathway (Ag⁺ Promoted)
Rate Law Rate = k[Substrate][Nucleophile]Rate = k[Substrate]
Rate-Determining Step Concerted backside attackDissociation of leaving group
Intermediate None (Pentacoordinate Transition State)Carbocation (Primary → Tertiary)
Effect of Beta-Branching Severe steric hindrance; halts reactionProvides adjacent tertiary center for 1,2-shift
Stereochemical Outcome Inversion of configuration (if successful)Loss of chirality at the reactive center
Major Product Structure Unrearranged primary substitution (Trace)Rearranged tertiary alcohol/ether (Major)

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Rationale: The "Why" Behind Halogenated Segregation

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. The structural presence of a chlorine atom on the cyclohexane-b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. The structural presence of a chlorine atom on the cyclohexane-butane backbone of (1-Chlorobutan-2-YL)cyclohexane fundamentally alters its thermodynamic and environmental profile.

Improper disposal of halogenated organics can lead to severe exothermic reactions, equipment degradation, and the generation of highly toxic dioxins upon incineration. This guide provides a self-validating, mechanistic framework for the safe handling and disposal of this specific alkyl chloride.

(1-Chlorobutan-2-YL)cyclohexane is an alkyl chloride. In waste management, the distinction between halogenated (containing Cl, F, Br, or I) and non-halogenated organic waste is the most critical segregation step in the laboratory[1].

The Causality of Segregation: Halogenated solvents cost up to three times more to dispose of than their non-halogenated counterparts[2]. This is because they cannot be processed in standard incinerators. When combusted, the chlorine atoms in (1-Chlorobutan-2-YL)cyclohexane form hydrochloric acid (HCl) gas and, at suboptimal temperatures, highly toxic dioxins and furans[3]. To prevent this, halogenated wastes must be routed to specialized, high-temperature hazardous waste incinerators equipped with alkaline wet scrubbers to neutralize the acid gases[4]. Mixing even a small amount of (1-Chlorobutan-2-YL)cyclohexane into a non-halogenated waste carboy contaminates the entire batch, drastically increasing disposal costs and environmental risk[2].

IncinerationMechanism Waste Halogenated Waste (Alkyl Chlorides) Incinerator High-Temp Incineration (>1000°C) Waste->Incinerator Thermal destruction Byproducts Combustion Gases: CO2, H2O, HCl Incinerator->Byproducts Prevents dioxin formation Scrubber Alkaline Wet Scrubber (NaOH / Ca(OH)2) Byproducts->Scrubber Acid gas capture Emission Safe Emission: Neutral Salts + Clean Gas Scrubber->Emission pH Neutralization

Mechanistic pathway of halogenated waste incineration and acid gas neutralization.

Quantitative Logistics & Compatibility

To maintain a self-validating safety system, all lab personnel must adhere to strict volumetric and compatibility limits. Below are the operational parameters for managing this chemical in a Satellite Accumulation Area (SAA).

Table 1: Waste Segregation & Compatibility Matrix

Waste Category Target Compounds Mechanistic Incompatibility Approved Receptacle
Halogenated Organic (1-Chlorobutan-2-YL)cyclohexane , Dichloromethane DO NOT mix with bases, metals, or non-halogenated organics. Green-labeled HDPE or Glass Carboy[4]
Non-Halogenated Organic Ethanol, Acetone, Hexane, Toluene DO NOT mix with halogens (prevents cross-contamination). Black-labeled Carboy[4]

| Aqueous Inorganic | Acids, Bases, Heavy Metal Solutions | DO NOT mix with organics (prevents exothermic phase separation). | Blue-labeled Carboy[4] |

Table 2: Satellite Accumulation Area (SAA) Limits

Parameter Regulatory Limit Causality & Corrective Action
Max Volume 55 Gallons per lab Exceeding limits risks catastrophic spill volume. Transfer to central storage within 3 days[5].

| Headspace | ~10% empty volume | Prevents pressure buildup from volatile organic compound (VOC) expansion. |

Standard Operating Procedure (SOP): Disposal Workflow

This step-by-step protocol ensures that the transfer of (1-Chlorobutan-2-YL)cyclohexane is mechanically sound and legally compliant.

Phase 1: Preparation & Containment

  • Verify Chemical Identity: Confirm the waste is strictly (1-Chlorobutan-2-YL)cyclohexane or a mixture containing it. Note: Any mixture containing a halogenated compound defaults to the "Halogenated Waste" category[2].

  • Select Compatible Receptacle: Use a high-density polyethylene (HDPE) or glass carboy. Metallic containers must be avoided as trace moisture can react with the alkyl chloride to form HCl, which will corrode the metal[1].

  • Engineering Controls: Conduct all transfers inside an operating chemical fume hood to prevent inhalation of VOCs[2].

Phase 2: Active Transfer 4. Controlled Pouring: Using a compatible chemical funnel, slowly pour the chemical into the designated "Halogenated Organic Waste" container.

  • Causality Check: Slow transfer prevents static charge buildup and minimizes aerosolization of the alkyl chloride.

  • Seal the Container: Immediately replace the threaded cap. The container must remain "vapor-tight" and "spill-proof" at all times except when actively adding waste[5].

    • Self-Validation Step: Gently twist the cap to ensure the threads are locked and no vapor escapes.

Phase 3: Labeling & SAA Storage 6. Complete Hazardous Waste Tag: Affix the tag before the first drop of waste is added. Write the full chemical name: "(1-Chlorobutan-2-YL)cyclohexane". Do NOT use abbreviations or chemical formulas[5]. 7. Secondary Containment: Place the primary container inside a secondary containment tray in your designated SAA[2].

  • Self-Validation Step: Inspect the secondary containment tray to ensure it is completely dry and free of incompatible residues before placing the carboy inside.

DisposalWorkflow Gen Waste Generation: (1-Chlorobutan-2-YL)cyclohexane Seg Segregation: Isolate from Non-Halogenated Gen->Seg Identify Cl- content Cont Containment: HDPE/Glass Carboy in Fume Hood Seg->Cont Prevent cross-reactions Tag Labeling: Attach Hazardous Waste Tag Cont->Tag Seal vapor-tight Store SAA Storage: Secondary Containment (<55 Gal) Tag->Store Log chemical mass Disp Final Disposal: High-Temp Incineration Store->Disp Licensed EPA transport

Workflow for the segregation, containment, and disposal of halogenated organic waste.

Emergency Logistics: Spill Response Protocol

In the event of a (1-Chlorobutan-2-YL)cyclohexane spill, the response must be immediate to prevent vapor accumulation and environmental runoff.

  • Isolate & Ventilate: Close lab doors to prevent vapor migration into hallways. Open fume hood sashes to maximize exhaust ventilation in the immediate area[5].

  • Deploy Inert Absorbents: Cover the spill with an inert absorbent material such as bentonite clay, vermiculite, or diatomaceous earth[3].

    • Causality Check:Never use combustible absorbents (like paper towels or sawdust) for reactive organics, as this creates a severe fire hazard.

  • Collect & Contain: Sweep the saturated absorbent into a heavy-duty plastic bag or sealable pail. Contaminated absorbent material poses the exact same hazard as the spilled liquid[3].

  • Disposal Routing: Tag the cleanup material as "Hazardous Waste - Halogenated Spill Debris" and request immediate pickup through your Environmental Health and Safety (EHS) department[2].

Regulatory Compliance & EPA Waste Coding

Under federal regulations, (1-Chlorobutan-2-YL)cyclohexane must be evaluated for characteristic waste codes prior to disposal.

  • Ignitability (D001): If the specific formulation or waste mixture exhibits a flash point below 60°C (140°F), it is classified as a D001 characteristic hazardous waste[6].

  • Halogenated Status: While specific spent solvents receive "F-codes" (e.g., F001, F002 for methylene chloride), an unused or generic alkyl chloride mixture typically falls under characteristic codes or generic laboratory halogenated waste protocols[4][6].

  • Final Disposition: Waste must not be disposed of untreated to the sewer. It must be handed over to a licensed waste disposal contractor for high-temperature incineration[3].

References

  • Halogenated Organic Liquids - Standard Operating Procedure illinois.edu [Link]

  • Laboratory Waste Disposal ua.pt [Link]

  • Halogenated Solvents in Laboratories - Campus Operations temple.edu[Link]

  • Hazardous Waste Segregation bucknell.edu[Link]

  • Safety Data Sheet - Regulations.gov regulations.gov[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes epa.gov[Link]

Sources

Handling

Personal protective equipment for handling (1-Chlorobutan-2-YL)cyclohexane

An Expert Guide to Personal Protective Equipment for Handling (1-Chlorobutan-2-YL)cyclohexane Synthesized Hazard Profile: A Foundation for Safety Understanding the "why" behind each safety measure is critical. The protec...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert Guide to Personal Protective Equipment for Handling (1-Chlorobutan-2-YL)cyclohexane

Synthesized Hazard Profile: A Foundation for Safety

Understanding the "why" behind each safety measure is critical. The protective strategy for (1-Chlorobutan-2-YL)cyclohexane is built upon the primary hazards presented by its analogue structures.

  • High Flammability : Both cyclohexane and 1-chlorobutane are highly flammable liquids with low flash points, meaning their vapors can ignite at or below room temperature.[1][2][3] Vapors are heavier than air and can travel to a distant ignition source, creating a significant flashback risk.[4][5] All work must be conducted away from heat, sparks, and open flames, using bonded and grounded equipment to prevent static discharge.[6][7]

  • Aspiration Toxicity : Like many hydrocarbons, cyclohexane is classified as an aspiration hazard. If swallowed, aspiration into the lungs can occur, potentially leading to fatal chemical pneumonitis.[6][8] For this reason, vomiting should not be induced after accidental ingestion.[6][8]

  • Skin and Eye Irritation : Cyclohexane is a known skin irritant, and prolonged contact with chlorinated alkanes can cause dryness, cracking, and dermatitis.[1][9] Direct contact with the eyes is expected to cause irritation.[3]

  • Systemic Health Hazards : Inhalation is a primary exposure route. Vapors may cause drowsiness and dizziness, indicative of central nervous system (CNS) depression.[1][6] Chronic exposure to chlorinated hydrocarbons can pose risks to the liver and kidneys.[10] Therefore, all handling of volatile quantities must occur within a certified chemical fume hood.

  • Environmental Hazards : Cyclohexane is very toxic to aquatic life with long-lasting effects.[8] Releases to the environment must be strictly avoided.[6][11]

The Core of Protection: Selecting Your Personal Protective Equipment

Personal Protective Equipment (PPE) is the final line of defense after engineering controls (like fume hoods) and administrative controls are implemented. The selection of PPE must directly counter the identified hazards.

Eye and Face Protection: The First Barrier

Given the risk of splashes from this liquid chemical, robust eye and face protection is non-negotiable.

  • Minimum Requirement : Chemical splash goggles are mandatory whenever handling the compound. Standard safety glasses do not provide an adequate seal against splashes.

  • Recommended for Volume Operations : When handling quantities greater than a few milliliters or during transfers where the risk of splashing is higher, a face shield must be worn in addition to chemical splash goggles.[4]

Hand Protection: The Critical Choice for Chlorinated Compounds

The single most critical PPE choice when handling chlorinated hydrocarbons is the glove material. Standard laboratory gloves, such as latex and nitrile, often provide poor resistance to these chemicals and may degrade quickly, offering a false sense of security.[10][12]

  • The Causality : Halogenated hydrocarbons are known to attack and permeate many common glove materials.[13] This process, known as chemical breakthrough, may not be visible. The time it takes for the chemical to be detected on the inside of the glove is the breakthrough time.

  • Recommended Materials : For direct or prolonged contact, gloves made from materials with high resistance to both chlorinated and aromatic hydrocarbons are required.

  • Unsuitable Materials : Avoid natural rubber (latex) and, for anything other than incidental splash protection, standard nitrile gloves. Butyl rubber does not perform well with halogenated solvents.[12]

Table 1: Glove Material Compatibility for (1-Chlorobutan-2-YL)cyclohexane

Glove Material Resistance to Chlorinated Solvents Resistance to Aliphatic Hydrocarbons Recommendation for Use
Viton® Excellent Good Recommended for prolonged contact or immersion.
Laminate Film (e.g., Silver Shield®) Excellent Excellent Recommended for prolonged contact; often used as a liner.
Neoprene Fair Good Suitable for limited splash protection; not for immersion.[12]
Nitrile Poor to Fair Good Not Recommended for immersion; use only for incidental splash with immediate removal and hand washing.[12]
Natural Rubber (Latex) Poor Fair Not Recommended .[12]

| Polyvinyl Chloride (PVC) | Poor | Poor | Not Recommended .[12] |

Note: This table provides general guidance. Always consult the specific glove manufacturer's chemical resistance chart for detailed breakthrough time data against representative chlorinated solvents.[12][14][15]

Body Protection

A flame-resistant lab coat should be worn and kept fully fastened. For large-scale operations or situations with a high risk of significant splashing, a chemically resistant apron or a full suit may be necessary.[16] Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[2][3]

Respiratory Protection

All work with (1-Chlorobutan-2-YL)cyclohexane that may generate vapors must be conducted in a properly functioning chemical fume hood. If, under rare emergency circumstances (e.g., a large spill), exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[4] Respirator use requires a formal respiratory protection program, including fit testing and training.

Operational Plan: A Step-by-Step Guide to Safety

Procedural discipline is as important as the equipment itself. Follow these steps to ensure safe handling from start to finish.

Diagram: PPE Selection Decision Workflow

This diagram outlines the logical process for selecting the appropriate level of PPE based on the nature of the experimental work.

PPE_Selection_Workflow start Start: Handling (1-Chlorobutan-2-YL)cyclohexane fume_hood Is all work performed in a certified chemical fume hood? start->fume_hood volume_check What is the scale of the operation? fume_hood->volume_check Yes no_hood STOP WORK Re-evaluate procedure. Consult EHS. Respiratory protection may be required. fume_hood->no_hood No ppe_base Minimum PPE: - Chemical Splash Goggles - FR Lab Coat - Appropriate Gloves (Table 1) volume_check->ppe_base Small Scale (<10 mL) Incidental contact only ppe_splash Enhanced PPE: - Add Face Shield to Goggles - Consider Chemical Apron volume_check->ppe_splash Large Scale (>10 mL) Transfer or high splash potential disposal Proceed with Experiment ppe_base->disposal ppe_splash->disposal

Caption: PPE selection workflow for handling (1-Chlorobutan-2-YL)cyclohexane.

Protocol 1: Donning (Putting On) PPE
  • Inspect All Equipment : Before starting, visually inspect all PPE for damage, such as cracks in goggles, tears in gloves, or defects in the lab coat.

  • Lab Coat : Put on the flame-resistant lab coat and fasten it completely.

  • Gloves : Select the appropriate gloves based on Table 1 and your specific task. Don the first pair of gloves. If double-gloving, the outer glove should have a long cuff that extends over the cuff of the lab coat sleeve.

  • Eye and Face Protection : Put on chemical splash goggles. If required by the workflow diagram, don a face shield over the goggles.

Protocol 2: Doffing (Removing) PPE

This sequence is designed to minimize the spread of contamination from used PPE.

  • Outer Gloves (if used) : If double-gloving, remove the outer, most contaminated pair of gloves first. Peel one glove off by pinching the cuff and turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, inside out, over the first glove. Dispose of them immediately in the designated waste container.

  • Face Shield/Apron : Remove the face shield (if used) by handling the strap, avoiding the front surface. Remove the chemical apron (if used).

  • Goggles : Remove goggles from the back of the head forward. Place them in a designated area for decontamination.

  • Lab Coat : Unfasten the lab coat. Remove it by rolling it down from the shoulders, turning the sleeves inside out. Avoid letting the outer surface touch your inner clothing.

  • Inner Gloves : Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing : Immediately and thoroughly wash your hands with soap and water.[4][6]

Disposal Plan: Segregation is Key

Improper disposal of halogenated waste is a serious compliance and environmental issue. The chlorine atom in (1-Chlorobutan-2-YL)cyclohexane mandates its classification as halogenated waste.

Protocol 3: Chemical Waste Management
  • Segregate Waste Streams : Maintain separate, clearly labeled waste containers for "Halogenated Organic Waste" and "Non-Halogenated Organic Waste".[17][18][19]

  • Labeling : The halogenated waste container must be labeled with the full chemical name of all constituents, including "(1-Chlorobutan-2-YL)cyclohexane".[17][20]

  • Container Management : Keep waste containers securely closed at all times, except when adding waste.[17][20] Store them in a designated satellite accumulation area with secondary containment.

  • PPE Disposal : Dispose of all contaminated disposable PPE (gloves, wipes, etc.) as hazardous waste in a sealed, labeled bag or container.

  • Spill Cleanup : In case of a minor spill, absorb the material with an inert absorbent (e.g., sand or vermiculite). Collect the contaminated absorbent using non-sparking tools and place it in the halogenated waste container.[4] For large spills, evacuate the area and follow your institution's emergency procedures.[11]

By adhering to this comprehensive guide, researchers can confidently and safely handle (1-Chlorobutan-2-YL)cyclohexane, ensuring protection for themselves, their colleagues, and the environment.

References

  • Agilent Technologies, Inc. (2024, August 23). Safety Data Sheet: Cyclohexane. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020, July 10). Safety Data Sheet: Cyclohexane. Retrieved from [Link]

  • Penta. (2025, April 8). Cyclohexane - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (2018, May 3). Safety Data Sheet: Cyclohexane. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Chlorobutane, 99+%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Chlorobutane. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Unknown Source. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • University of Missouri Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Ministry of Manpower, Singapore. (n.d.). Guidelines on Prevention and Control of Chemical Hazards. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019, March 28). Chlorinated Hydrocarbon Pesticides Standard - Safety Data Sheet. Retrieved from [Link]

  • Unknown Source. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-Chlorobutan-2-yl)cyclohexane-1,3-diol. Retrieved from [Link]

  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • MAPA Professional. (n.d.). Chemical glove selection tool. Retrieved from [Link]

  • SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, April 24). Alkanes, C14-17, chloro-: Human health tier II assessment. Retrieved from [Link]

  • The Hong Kong University of Science and Technology, Health, Safety and Environment Office. (n.d.). CHEMICAL HANDLING GLOVE GUIDE. Retrieved from [Link]

  • PubChem. (n.d.). (1-Chloropropan-2-yl)cyclohexane. Retrieved from [Link]

  • Ecolink, Inc. (2025, May 5). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexane, chloro- (CAS 542-18-7). Retrieved from [Link]

  • European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Government of Canada. (2025, February 12). Chlorinated alkanes. Retrieved from [Link]

  • RCI Labscan Limited. (2025, February 10). cyclohexane - SAFETY DATA SHEET. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexane. Retrieved from [Link]

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